Mitochondria degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C33H49ClFN7O8S |
|---|---|
Molecular Weight |
758.3 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C33H49ClFN7O8S/c1-24(43)38-27(23-51-33-39-28-29(40-32(36)41-31(28)45)42(33)22-25-6-8-26(35)9-7-25)30(44)37-11-13-47-15-17-49-19-21-50-20-18-48-16-14-46-12-5-3-2-4-10-34/h6-9,27H,2-5,10-23H2,1H3,(H,37,44)(H,38,43)(H3,36,40,41,45)/t27-/m0/s1 |
InChI Key |
JIUOEUKVQTVYRY-MHZLTWQESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCOCCOCCCCCCCl |
Canonical SMILES |
CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCOCCOCCCCCCCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mitochondria Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondria Degrader-1 is a potent small molecule that selectively induces the degradation of damaged or superfluous mitochondria through the cellular process of mitophagy. This guide elucidates the core mechanism of action, details relevant signaling pathways, provides comprehensive experimental protocols for assessing its activity, and presents quantitative data to support its characterization. By harnessing the cell's own quality control machinery, this compound offers a promising therapeutic strategy for a range of pathologies associated with mitochondrial dysfunction, including neurodegenerative diseases, metabolic disorders, and cancer.[1]
Core Mechanism of Action: Induction of Mitophagy
This compound functions by triggering mitophagy, a specialized form of autophagy where entire mitochondria are sequestered into autophagosomes and subsequently degraded upon fusion with lysosomes.[2][3] This process is a critical component of mitochondrial quality control, ensuring the removal of dysfunctional organelles that could otherwise contribute to cellular stress and disease.[1] The induction of mitophagy by this compound is a targeted process, primarily affecting mitochondria that are damaged or have lost their membrane potential.
The general mechanism involves the recognition of damaged mitochondria, followed by the recruitment of the autophagy machinery to engulf the organelle. While the precise molecular initiators for this compound's activity are proprietary, the downstream effects converge on established mitophagy pathways.
Signaling Pathways
The degradation of mitochondria is a tightly regulated process involving several key signaling pathways. This compound is understood to modulate one or more of these pathways to induce mitophagy. The two most well-characterized pathways are the PINK1/Parkin-dependent pathway and the receptor-mediated pathway.
PINK1/Parkin-Dependent Mitophagy
This is a primary pathway for the removal of damaged mitochondria.
-
Initiation: In healthy mitochondria, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved. However, in damaged mitochondria with a depolarized membrane potential, PINK1 import is inhibited, leading to its accumulation on the outer mitochondrial membrane (OMM).
-
Signal Amplification: Accumulated PINK1 phosphorylates ubiquitin molecules on the OMM.
-
Parkin Recruitment: The E3 ubiquitin ligase Parkin is recruited from the cytosol to the phosphorylated ubiquitin on the mitochondria.
-
Ubiquitination Cascade: Activated Parkin poly-ubiquitinates various OMM proteins, creating a "tag" for degradation.
-
Autophagosome Recruitment: Autophagy receptors, such as p62/SQSTM1, recognize the ubiquitinated proteins and link the damaged mitochondrion to the growing autophagosome via their interaction with LC3.
-
Degradation: The completed autophagosome fuses with a lysosome to form an autolysosome, where the mitochondrion and its contents are degraded by lysosomal hydrolases.
Receptor-Mediated Mitophagy
This pathway relies on mitophagy receptors located on the OMM that can directly recruit the autophagy machinery.
-
Receptor Expression/Activation: Receptors such as NIX/BNIP3L, BNIP3, and FUNDC1 are either upregulated or activated under specific cellular stress conditions (e.g., hypoxia).
-
LC3 Interaction: These receptors contain an LC3-interacting region (LIR) motif that allows them to directly bind to LC3 on the nascent autophagosome.
-
Engulfment and Degradation: This direct interaction facilitates the engulfment of the mitochondrion by the autophagosome, followed by lysosomal degradation.
Quantitative Data
The efficacy of this compound can be quantified through various in vitro assays. The following tables summarize representative data obtained from studies on mitophagy-inducing compounds.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value |
| EC50 (Mitophagy Induction) | HeLa-Mito-Keima | 1.5 µM |
| DC50 (Mitochondrial Mass) | SH-SY5Y | 2.8 µM |
| CC50 (Cytotoxicity) | HepG2 | > 50 µM |
Table 2: Time-Dependent Degradation of Mitochondrial Proteins
| Time (hours) | TOM20 Levels (% of Control) | COX IV Levels (% of Control) |
| 0 | 100% | 100% |
| 6 | 75% | 95% |
| 12 | 40% | 70% |
| 24 | 25% | 45% |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the mechanism of action of this compound.
Mitophagy Flux Assay using mt-Keima
This assay utilizes a pH-sensitive fluorescent protein, Keima, targeted to the mitochondrial matrix (mt-Keima) to measure mitophagy flux. mt-Keima exhibits a change in its excitation spectrum upon delivery to the acidic environment of the lysosome.
Protocol:
-
Cell Culture: Plate cells stably expressing mt-Keima in a glass-bottom dish suitable for live-cell imaging.
-
Treatment: Treat cells with this compound at the desired concentration and for various time points. Include a vehicle control and a positive control (e.g., CCCP/Oligomycin).
-
Imaging: Acquire images using a confocal microscope with two excitation wavelengths: 458 nm (for neutral pH mitochondria) and 561 nm (for acidic pH mitochondria within lysosomes). Emission is collected at >610 nm.
-
Quantification: The ratio of the fluorescence intensity from the 561 nm excitation to the 458 nm excitation is calculated. An increase in this ratio indicates an increase in mitophagy.
Western Blot Analysis of Mitochondrial Proteins
This method quantifies the degradation of specific mitochondrial proteins over time.
Protocol:
-
Cell Lysis: Plate cells and treat with this compound for various durations. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against mitochondrial proteins from different compartments (e.g., TOM20 - outer membrane, COX IV - inner membrane, HSP60 - matrix) and a loading control (e.g., β-actin or GAPDH).
-
Detection and Quantification: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize to the loading control. A decrease in mitochondrial protein levels indicates degradation.
Mitochondrial Mass Quantification by Flow Cytometry
This technique measures the total mitochondrial content within a cell population.
Protocol:
-
Staining: Treat cells with this compound. In the last 30 minutes of treatment, incubate the cells with a mitochondria-staining dye that is independent of membrane potential (e.g., MitoTracker Green FM).
-
Harvesting: Detach the cells and resuspend in FACS buffer.
-
Flow Cytometry: Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Analysis: A decrease in the mean fluorescence intensity of the treated cells compared to the control indicates a reduction in mitochondrial mass.
Conclusion
This compound represents a powerful tool for the targeted elimination of mitochondria. Its mechanism of action, centered on the induction of mitophagy, provides a robust and specific means to address cellular pathologies rooted in mitochondrial dysfunction. The experimental protocols and quantitative data presented in this guide offer a framework for the further investigation and development of this and similar compounds for therapeutic applications.
References
Preliminary Technical Guide: Mitochondria Degrader-1
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide is based on preliminary studies of molecules designed to induce mitochondrial degradation. The specific compound "Mitochondria degrader-1" is a commercially available product, and the detailed experimental data presented here is derived from published research on a functionally similar molecule, referred to as a mitochondrial mSA degrader (WY165). This document synthesizes the available information to provide a comprehensive overview for research and development purposes.
Introduction
Mitochondrial dysfunction is a key factor in a wide range of human pathologies, including neurodegenerative diseases, cancer, and metabolic disorders.[1][2] The selective removal of damaged mitochondria, a process known as mitophagy, is a critical cellular quality control mechanism. "this compound" is described as a potent inducer of mitochondrial degradation through the autophagy mechanism.[1] This guide provides an in-depth look at the preliminary data, experimental protocols, and proposed mechanisms of action for this class of molecules. The focus is on a technology known as mitochondrial-targeted protein degradation (mitoTPD), which offers a novel approach to selectively eliminate mitochondrial components.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from preliminary studies on a mitochondrial protein degrader. These studies utilized a model system involving the degradation of monomeric streptavidin (mSA) targeted to the mitochondrial matrix.
Table 1: In Vitro Degradation Efficacy
| Cell Line | Compound | Target Protein | DC_50 (µM) | Time for Significant Degradation (at 3 µM) | Maximum Degradation (D_max) (at 10 µM) |
| MCF7 | WY165 (1) | cox8-mSA-FLAG | 0.96 | 2 hours | Not specified |
| HeLa | WY165 (1) | Mitochondrial mSA | Not specified | 4 hours (at 10 µM) | Not specified |
| HeLa | Compound 3 (longer linker) | Mitochondrial mSA | Not specified | Not specified | ~80% reduction |
Data extracted from studies on a bifunctional molecule that recruits the mitochondrial protease ClpP to the target protein.[2]
Table 2: Structure-Activity Relationship (SAR)
| Compound | Linker Length | Relative Degradation Efficacy |
| WY165 (1) | Shorter | + |
| Compound 3 | Longer | +++ |
A preliminary SAR study indicated that a longer linker length enhances the degradation activity towards mSA.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of mitochondrial degraders.
Cell Culture and Transfection
-
Cell Lines: HeLa and MCF7 cells were used in the foundational studies.[2]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For the expression of mitochondrial-targeted proteins (e.g., cox8-mSA-FLAG), cells are transiently transfected using a suitable transfection reagent according to the manufacturer's protocol. Experiments are typically performed 24-48 hours post-transfection.[2]
Western Blot Analysis for Protein Degradation
-
Cell Lysis: After treatment with the mitochondria degrader or vehicle control for the indicated times and concentrations, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-FLAG, anti-mSA, anti-ClpP, anti-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.[2]
Assessment of Mitochondrial Morphology
-
Mitochondrial Staining: To visualize mitochondrial morphology, cells are stained with a mitochondrial-specific fluorescent dye such as MitoTracker Red CMXRos. Cells are incubated with the dye according to the manufacturer's protocol.
-
Microscopy: Following staining, cells are imaged using a fluorescence microscope. Changes in mitochondrial morphology, such as fission and fusion events, can be observed and quantified. For instance, restoration of a tubular mitochondrial network from a fragmented state can indicate improved mitochondrial health.[2][3]
Measurement of Mitochondrial Membrane Potential (MMP)
-
JC-1 Staining: The JC-1 dye is a ratiometric dye that can be used to measure MMP. In healthy mitochondria with high MMP, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with low MMP, JC-1 remains in its monomeric form and fluoresces green.
-
Protocol: Cells are incubated with the JC-1 staining solution according to the manufacturer's instructions. The fluorescence is then measured using a fluorescence microscope or a flow cytometer. A decrease in the red/green fluorescence intensity ratio indicates a loss of MMP.[4][5]
Visualizations
Proposed Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted protein degradation in the mitochondrial matrix and its application to chemical control of mitochondrial morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation in the mitochondrial matrix and its application to chemical control of mitochondrial morphology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. dovepress.com [dovepress.com]
- 5. Control of mitochondrial dynamics by the metabolic regulator dPGC1 limits Yorkie-induced oncogenic growth in Drosophila | PLOS Biology [journals.plos.org]
The Vanguard of Cellular Renewal: A Technical Guide to Targeted Mitochondrial Degradation and Quality Control
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial integrity is paramount to cellular health, and its decline is a hallmark of numerous pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. Mitochondrial Quality Control (MQC) is the cell's intrinsic surveillance system to maintain a healthy mitochondrial network. A critical component of MQC is mitophagy, the selective degradation of damaged or superfluous mitochondria. The emerging field of targeted mitochondrial degradation leverages small molecules to pharmacologically induce mitophagy, offering a promising therapeutic avenue for diseases characterized by mitochondrial dysfunction. This guide provides an in-depth exploration of the core mechanisms of MQC, the signaling pathways governing mitophagy, and the strategies for developing and validating novel mitochondria-degrading therapeutics. While specific public data on a singular "Mitochondria degrader-1" is limited, this document consolidates the current scientific understanding of the broader class of such agents, providing a robust framework for research and development.
Core Concepts in Mitochondrial Quality Control
Mitochondrial Quality Control (MQC) encompasses a range of processes dedicated to preserving mitochondrial function. These mechanisms operate at multiple levels, from the molecular to the organellar. Key MQC pathways include:
-
Mitochondrial Proteostasis: A network of chaperones and proteases that manage protein folding and degradation within the mitochondria.
-
Mitochondrial Dynamics: The continuous fusion and fission of mitochondria, which allows for the exchange of contents and the segregation of damaged components.[1]
-
Mitophagy: The selective engulfment and lysosomal degradation of entire mitochondria. This is the primary mechanism for removing dysfunctional mitochondria.[2]
Dysregulation of these pathways leads to the accumulation of damaged mitochondria, resulting in increased oxidative stress, energy deficits, and the initiation of apoptotic cell death.
Signaling Pathways in Mitophagy: The PINK1/Parkin Axis
One of the most extensively studied pathways in stress-induced mitophagy is the PINK1/Parkin pathway.[2] This pathway functions as a sensor and effector system for mitochondrial damage.
Under healthy conditions, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded. However, upon mitochondrial depolarization (a key indicator of damage), PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane (OMM).[3]
Accumulated PINK1 phosphorylates ubiquitin molecules on the OMM, creating a signal that recruits the E3 ubiquitin ligase Parkin from the cytosol.[4] Parkin, in turn, builds polyubiquitin (B1169507) chains on various OMM proteins. These ubiquitin chains serve as a recognition signal for autophagy receptors (e.g., p62/SQSTM1, Optineurin), which bridge the damaged mitochondrion to the nascent autophagosome.[2] The autophagosome then engulfs the mitochondrion and delivers it to the lysosome for degradation.
Therapeutic Strategies: The Emergence of Mitochondrial Degraders
The concept of targeted protein degradation, exemplified by Proteolysis-Targeting Chimeras (PROTACs), has revolutionized drug discovery. This strategy is now being extended to the degradation of entire organelles. "Mitochondria degraders" are small molecules designed to selectively induce the degradation of mitochondria, often by hijacking the natural mitophagy pathways.
One such approach involves the development of Autophagy-Tethering Compounds (ATTECs). A "mito-ATTEC" is a chimeric molecule composed of a mitochondria-targeting moiety linked to a ligand that binds to an autophagy-related protein, such as LC3 on the autophagosome.[5] This direct tethering brings the mitochondrion into proximity with the autophagosome, initiating its engulfment and degradation, effectively bypassing the need for upstream signaling events like PINK1 accumulation.[5]
The development and validation of these compounds require a rigorous pipeline to assess their efficacy, selectivity, and potential off-target effects.
Quantitative Data Presentation
The following tables present illustrative quantitative data for a hypothetical mitochondria degrader, "Compound-X," to demonstrate typical endpoints in preclinical validation.
Table 1: In Vitro Efficacy of Compound-X on Mitophagy Induction
| Treatment (24h) | Mitophagy-High Population (%) (mito-QC Assay) | Mitochondrial Mass (MFI of GFP) |
| Vehicle Control | 5.2 ± 1.1 | 100 ± 5.8 |
| Compound-X (1 µM) | 25.8 ± 3.5 | 78.3 ± 4.2 |
| Compound-X (5 µM) | 48.1 ± 4.9 | 55.1 ± 3.9 |
| CCCP (10 µM) | 55.6 ± 5.2 | 51.7 ± 4.5 |
Data are presented as mean ± SD. MFI: Mean Fluorescence Intensity, relative to vehicle control. CCCP is a positive control.
Table 2: Assessment of Mitochondrial Health and Cell Viability
| Treatment (24h) | Mitochondrial Membrane Potential (% of Control) | Cellular ROS Levels (Fold Change) | Cell Viability (%) |
| Vehicle Control | 100 ± 4.5 | 1.0 ± 0.1 | 98.7 ± 1.2 |
| Compound-X (1 µM) | 95.3 ± 5.1 | 1.2 ± 0.2 | 97.5 ± 2.1 |
| Compound-X (5 µM) | 89.7 ± 6.2 | 1.5 ± 0.3 | 95.8 ± 2.5 |
| Staurosporine (1 µM) | 22.4 ± 3.8 | 4.8 ± 0.6 | 45.3 ± 4.1 |
Data are presented as mean ± SD. Staurosporine is a positive control for apoptosis and mitochondrial dysfunction.
Experimental Protocols
Protocol for Quantitative Mitophagy Assessment using mito-QC Reporter and Flow Cytometry
This protocol allows for the high-throughput quantification of mitophagy flux. The mito-QC reporter consists of a tandem mCherry-GFP tag fused to the outer mitochondrial membrane. In healthy mitochondria, both fluorophores are active. Upon delivery to the acidic lysosome, the GFP signal is quenched, while the mCherry signal remains stable.[6][7]
Materials:
-
Cells stably expressing the mito-QC reporter (e.g., ARPE-19 mito-QC).
-
Complete cell culture medium.
-
Test compound (e.g., Compound-X) and vehicle control.
-
Positive control (e.g., CCCP, 10 µM).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer with 488 nm and 561 nm lasers.
Procedure:
-
Cell Seeding: Plate mito-QC expressing cells in a 12-well plate at a density that allows for 70-80% confluency at the time of the experiment.
-
Treatment: Treat cells with the desired concentrations of the test compound, vehicle, or positive control for the specified time (e.g., 6, 24 hours).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Add 200 µL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes.
-
Neutralize with 800 µL of complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Cell Resuspension: Discard the supernatant and resuspend the cell pellet in 300-500 µL of ice-cold PBS for flow cytometry analysis.
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer. Use the 488 nm laser for GFP excitation and the 561 nm laser for mCherry excitation.
-
Create a scatter plot of mCherry vs. GFP fluorescence.
-
Gate on the live, single-cell population.
-
The "mitophagy-high" population will show a high mCherry to GFP ratio (i.e., cells that have shifted towards the mCherry-positive, GFP-negative quadrant).
-
Quantify the percentage of cells in the mitophagy-high gate for each condition.[6]
-
Simultaneously, the Mean Fluorescence Intensity (MFI) of the GFP signal can be used to assess changes in total mitochondrial mass.[7]
-
Protocol for Measuring Mitochondrial Membrane Potential (ΔΨm) using TMRE
Tetramethylrhodamine, Ethyl Ester (TMRE) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potential. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
Cells of interest.
-
Complete cell culture medium.
-
Test compound and vehicle control.
-
Positive control for depolarization (e.g., FCCP, 10 µM).
-
TMRE stock solution (e.g., 10 mM in DMSO).
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate suitable for fluorescence imaging.
-
Treatment: Treat cells with the test compound for the desired duration.
-
TMRE Staining:
-
Prepare a fresh working solution of TMRE in pre-warmed live-cell imaging medium (final concentration typically 25-100 nM).
-
Remove the treatment medium and add the TMRE-containing medium to each well.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Imaging/Reading:
-
For the positive control, add FCCP to a set of wells 5-10 minutes before reading to induce complete depolarization.
-
Wash the cells once with pre-warmed live-cell imaging medium to remove excess dye.
-
Add fresh pre-warmed medium.
-
Measure the fluorescence intensity using a fluorescence microscope (e.g., Texas Red filter set) or a microplate reader (e.g., Ex/Em ~549/575 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Normalize the fluorescence intensity of treated cells to the vehicle control to determine the percentage change in mitochondrial membrane potential.
-
Concluding Remarks
The selective removal of damaged mitochondria is a powerful therapeutic strategy with the potential to impact a wide range of human diseases. The development of small molecule mitochondria degraders represents a significant step towards harnessing the cell's own quality control machinery for therapeutic benefit. A thorough understanding of the underlying signaling pathways, coupled with a robust suite of quantitative and mechanistic assays, is essential for the successful discovery and validation of these next-generation therapeutics. The logical framework and experimental approaches detailed in this guide provide a foundation for advancing research in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of mitophagy in the neurodegenerative diseases and its pharmacological advances: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel quantitative assay of mitophagy: Combining high content fluorescence microscopy and mitochondrial DNA load to quantify mitophagy and identify novel pharmacological tools against pathogenic heteroplasmic mtDNA. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Small molecules that enhance mitophagy to delay aging and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting mitochondrial degradation by chimeric autophagy-tethering compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter [frontiersin.org]
An In-depth Technical Guide to Mitochondria Degrader-1: Basic Research Applications
This technical guide provides a comprehensive overview of Mitochondria Degrader-1 (MD-1), a novel class of molecules designed to induce the degradation of mitochondria or specific mitochondrial proteins. This document is intended for researchers, scientists, and drug development professionals interested in the basic research applications of these compounds, particularly in the context of mitochondrial quality control and targeted protein degradation within the mitochondrial matrix.
Introduction to this compound
Mitochondria are dynamic organelles essential for cellular energy production, metabolism, and signaling. Their dysfunction is implicated in a wide range of human pathologies, including neurodegenerative diseases, cancer, inflammatory conditions, and age-related disorders[1][2][3]. Consequently, the selective removal of damaged mitochondria or dysfunctional mitochondrial proteins is a critical area of research for developing novel therapeutic strategies.
"this compound" represents a class of molecules that facilitate the clearance of mitochondria. One prominent and well-documented example of such a degrader is a bifunctional molecule that induces targeted protein degradation within the mitochondrial matrix, a technology referred to as mitoTPD[2][4][5]. This guide will focus on a specific example from this class, a compound that leverages the mitochondrial protease Caseinolytic protease P (ClpP) to degrade target proteins. This molecule, referred to as WY165 in foundational research, is composed of a ClpP activator (TR79) linked to a ligand (desthiobiotin) that binds to a target protein tagged with monomeric streptavidin (mSA)[2][4]. This approach allows for the specific and controlled degradation of proteins within the mitochondrial matrix, offering a powerful tool for studying mitochondrial biology and for the potential development of therapeutics.
Mechanism of Action
The primary mechanism of action for the ClpP-based mitochondria degrader involves the formation of a ternary complex between the degrader molecule, the target protein, and the ClpP protease within the mitochondrial matrix. This process does not rely on the canonical ubiquitin-proteasome system or lysosomal pathways, which are largely absent inside mitochondria[2][4].
The bifunctional nature of the degrader is key to its function:
-
Target Recognition : One end of the molecule binds specifically to the protein of interest (POI). In the proof-of-concept studies, this is achieved by using desthiobiotin to bind to an mSA-tagged POI[2][4].
-
Protease Recruitment : The other end of the molecule is a ligand for a mitochondrial protease, such as TR79 which activates the ClpP protease complex[2][4].
-
Ternary Complex Formation : The degrader brings the POI into close proximity with the activated ClpP protease, leading to the ubiquitination-independent degradation of the target protein[6].
This targeted degradation approach offers high specificity and temporal control over the levels of specific mitochondrial proteins.
Basic Research Applications
The development of mitochondria-targeted protein degraders has opened up new avenues for basic research into mitochondrial function and its role in disease.
Chemical Control of Mitochondrial Morphology
Mitochondrial dynamics, the balance between fission and fusion, are crucial for maintaining a healthy mitochondrial network. Aberrant mitochondrial morphology is a hallmark of cellular stress and is associated with various diseases.
Researchers have demonstrated that by targeting proteins involved in mitochondrial fission, the morphology of mitochondria can be chemically controlled. In one study, a fusion protein of monomeric streptavidin and short transmembrane protein 1 (mSA-STMP1), which promotes mitochondrial fission, was expressed in HeLa cells. Overexpression of this protein resulted in fragmented mitochondria. Treatment with the mitochondria degrader WY165 successfully degraded mSA-STMP1, leading to the restoration of a normal, elongated mitochondrial network[2][4][5]. This application highlights the potential of mitoTPD as a tool to investigate the roles of specific proteins in regulating mitochondrial dynamics.
Elucidation of Mitochondrial Protein Function
A primary application of targeted protein degradation is the ability to rapidly and specifically deplete a protein of interest to study its function. The mitochondria degrader technology allows for the acute depletion of specific proteins within the mitochondrial matrix. This is a significant advantage over genetic knockout or knockdown approaches, which can be slower and may lead to compensatory mechanisms. By observing the cellular phenotype following the degradation of a specific mitochondrial protein, researchers can gain insights into its physiological role.
Validation of Drug Targets
The dysfunction of specific mitochondrial proteins is often implicated in disease pathogenesis. Mitochondria degraders can be used to validate these proteins as potential drug targets. By degrading a target protein and observing a therapeutic effect in a disease model (e.g., a cell culture model of a neurodegenerative disease), researchers can gain confidence that inhibiting or removing this protein is a viable therapeutic strategy. The modular nature of these degraders, with interchangeable targeting ligands, suggests that this technology could be adapted to target endogenous mitochondrial proteins in the future.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of a ClpP-based mitochondria degrader (WY165).
| Table 1: Degradation of mSA in HeLa Cells | |
| Compound Concentration | Remaining mSA Level (%) |
| Control | 100 |
| 1 µM WY165 | ~50 |
| 10 µM WY165 | ~20 |
| Data represents the percentage of remaining monomeric streptavidin (mSA) in HeLa cells expressing mitochondrial mSA after treatment with WY165 for a specified duration (typically 2-4 hours). Data is estimated from graphical representations in the source literature.[4] |
| Table 2: Effect of Linker Length on Degradation Efficacy | |
| Compound (Linker Length) | Remaining mSA Level at 10 µM (%) |
| Shorter Linker | ~60 |
| WY165 (Intermediate Linker) | ~20 |
| Longer Linker | ~20 (with lower DC50) |
| This table illustrates the structure-activity relationship, showing that longer linker lengths in the degrader molecule can enhance degradation activity, reducing the mSA level to approximately 20% at a 10 µM concentration.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of mitochondria degraders.
Cell Culture and Transfection
-
Cell Line : HeLa cells are a commonly used cell line for these experiments.
-
Culture Conditions : Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection : For expressing mSA-tagged proteins, transfect HeLa cells using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. The plasmid DNA should encode the protein of interest fused to mSA and a mitochondrial targeting sequence.
-
Incubation : Allow cells to express the protein for 12-24 hours post-transfection before treatment with the degrader.
Western Blot Analysis for Protein Degradation
-
Treatment : Treat the transfected HeLa cells with the mitochondria degrader at the desired concentrations (e.g., 1 µM, 10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the tag (e.g., anti-FLAG for FLAG-tagged mSA) and a loading control (e.g., anti-actin or anti-VDAC) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control.
Fluorescence Microscopy for Mitochondrial Morphology
-
Cell Seeding : Seed transfected HeLa cells onto glass-bottom dishes or coverslips.
-
Treatment : Treat the cells with the mitochondria degrader as described above.
-
Mitochondrial Staining : After treatment, stain the mitochondria by incubating the cells with a mitochondrial dye such as MitoTracker Red CMXRos (e.g., at 100 nM) for 30 minutes at 37°C.
-
Fixation and Permeabilization (Optional, for Immunofluorescence) :
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Imaging : Acquire images using a fluorescence microscope or a confocal microscope. Capture images of both the mitochondrial stain and, if applicable, a fluorescently tagged protein of interest.
-
Analysis : Analyze the mitochondrial morphology, categorizing mitochondria as fragmented, intermediate, or tubular/elongated.
Visualizations
Signaling Pathway of Mitochondria Degrader
Caption: Mechanism of action for a ClpP-recruiting mitochondria degrader.
Experimental Workflow for Assessing Protein Degradation
Caption: Workflow for quantifying targeted protein degradation in mitochondria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted protein degradation in the mitochondrial matrix and its application to chemical control of mitochondrial morphology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeted protein degradation in the mitochondrial matrix and its application to chemical control of mitochondrial morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted protein degradation in the mitochondrial matrix and its application to chemical control of mitochondrial morphology - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03145H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Mitochondria Degrader-1 (MD-1): A Technical Guide for Advancing Neurodegeneration Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dysfunction is a central pathological feature in a host of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis. The accumulation of damaged mitochondria contributes to cellular stress, impaired energy metabolism, and neuronal death. Targeted degradation of these dysfunctional organelles presents a promising therapeutic strategy. This technical guide provides an in-depth overview of Mitochondria Degrader-1 (MD-1), a novel tool for inducing mitophagy and studying the downstream consequences in models of neurodegeneration. This document outlines the mechanism of action of MD-1, detailed experimental protocols for its use in neuronal cell culture and animal models, and methods for quantifying its effects on mitochondrial quality control and neuronal health.
Introduction to Mitochondrial Quality Control and Neurodegeneration
Mitochondria are dynamic organelles responsible for cellular energy production, calcium homeostasis, and the regulation of apoptosis. To maintain cellular health, a stringent mitochondrial quality control (MQC) system operates to remove and replace damaged mitochondria.[1][2] This process involves mitochondrial dynamics (fission and fusion), biogenesis, and the selective degradation of dysfunctional mitochondria through a specialized form of autophagy known as mitophagy.[1]
In neurodegenerative diseases, the MQC system is often impaired, leading to the accumulation of damaged mitochondria.[3][4][5] This accumulation results in increased production of reactive oxygen species (ROS), ATP depletion, and the release of pro-apoptotic factors, all of which contribute to neuronal demise.[4] The PTEN-induced putative kinase 1 (PINK1) and the E3 ubiquitin ligase Parkin play a crucial role in initiating mitophagy by marking damaged mitochondria for degradation.[4][6][7]
This compound (MD-1) is a novel small molecule designed to selectively induce the degradation of damaged mitochondria.[8] By hijacking the cell's natural mitophagy machinery, MD-1 offers a powerful tool to investigate the consequences of mitochondrial clearance and to explore potential therapeutic avenues for neurodegenerative disorders.[8]
This compound (MD-1): Mechanism of Action
MD-1 is a potent facilitator of mitophagy, the cellular process for degrading damaged mitochondria.[8] Its mechanism is predicated on the selective targeting and removal of mitochondria exhibiting reduced membrane potential, a hallmark of mitochondrial dysfunction.
The proposed signaling pathway for MD-1-induced mitophagy is as follows:
-
Mitochondrial Targeting: MD-1 is designed with a lipophilic cation component that facilitates its accumulation within the mitochondrial matrix, driven by the mitochondrial membrane potential.
-
Induction of Mitochondrial Depolarization: Upon reaching a sufficient concentration, or by acting on specific mitochondrial protein targets, MD-1 induces a mild depolarization of the mitochondrial membrane.
-
PINK1 Stabilization: The drop in membrane potential leads to the stabilization of the serine/threonine kinase PINK1 on the outer mitochondrial membrane (OMM).[7][9] Under normal conditions, PINK1 is rapidly cleared.
-
Parkin Recruitment and Activation: Stabilized PINK1 phosphorylates ubiquitin and the E3 ubiquitin ligase Parkin, leading to Parkin's recruitment from the cytosol to the mitochondrial surface.[6][7]
-
Ubiquitination of OMM Proteins: Activated Parkin ubiquitinates various proteins on the OMM, creating a signal for autophagic recognition.[10]
-
Autophagosome Engulfment: Autophagy receptors recognize the ubiquitinated mitochondria, leading to their engulfment by a double-membraned autophagosome.
-
Lysosomal Degradation: The autophagosome then fuses with a lysosome to form an autolysosome, where the mitochondrial components are degraded and recycled.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitochondrial Quality Control in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of PITRM1 in Mitochondrial Dysfunction and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondria in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thetribune.ca [thetribune.ca]
- 7. Mechanisms of mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The mitophagy pathway and its implications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Investigating Cancer Metabolism with Mitochondria Degrader-1: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondria are central to cellular metabolism and play a pivotal role in the initiation and progression of cancer. The metabolic reprogramming of cancer cells often involves alterations in mitochondrial function to support rapid proliferation and survival. Consequently, targeting mitochondrial processes has emerged as a promising therapeutic strategy. Mitochondria degrader-1 is a compound that has been identified as a potent inducer of mitophagy, the selective degradation of mitochondria by autophagy. This guide provides a comprehensive overview of the potential applications of this compound in the investigation of cancer metabolism, detailing its mechanism of action and providing hypothetical experimental protocols and data representations to guide future research.
Introduction: The Role of Mitochondria in Cancer Metabolism
Mitochondria are critical organelles that orchestrate a multitude of cellular processes, including energy production through oxidative phosphorylation (OXPHOS), biosynthesis of macromolecules, and regulation of cell death pathways.[1][2] In cancer, a metabolic shift often occurs, famously described as the Warburg effect, where cells favor glycolysis even in the presence of oxygen.[3] However, it is now understood that many cancer cells also rely on mitochondrial metabolism for generating ATP, producing building blocks for anabolic processes, and maintaining redox homeostasis.[1][4][5] This metabolic plasticity allows cancer cells to adapt to the fluctuating tumor microenvironment.[4] Given their central role, targeting mitochondria presents a compelling strategy for cancer therapy.[1][3]
This compound: A Tool for Inducing Mitophagy
This compound is a chemical probe that induces the degradation of damaged mitochondria through the autophagy-lysosome pathway, a process known as mitophagy.[6] Mitophagy is a crucial quality control mechanism that removes dysfunctional mitochondria, thereby preventing the accumulation of reactive oxygen species (ROS) and subsequent cellular damage.[7] By pharmacologically inducing mitophagy, this compound offers a unique tool to study the consequences of mitochondrial clearance on cancer cell metabolism and survival.
Putative Mechanism of Action:
While the precise molecular targets of this compound are not fully elucidated in the public domain, its described function is to trigger the autophagic machinery to engulf and degrade mitochondria.[6] This process is typically regulated by pathways such as the PINK1/Parkin pathway, where loss of mitochondrial membrane potential leads to the recruitment of the E3 ubiquitin ligase Parkin to the mitochondrial outer membrane, marking the organelle for degradation.[7]
Investigating the Impact of this compound on Cancer Metabolism: Experimental Approaches
The following sections outline key experiments to characterize the effects of this compound on cancer cell metabolism.
Assessment of Mitochondrial Clearance
Objective: To confirm and quantify the degradation of mitochondria induced by this compound.
Methodology:
-
Western Blotting: Analyze the protein levels of mitochondrial markers such as TOMM20 (outer mitochondrial membrane), COX IV (inner mitochondrial membrane), and HSP60 (mitochondrial matrix) in cancer cells treated with a dose-range of this compound over a time course. A decrease in these markers would indicate mitochondrial degradation.
-
Immunofluorescence Microscopy: Utilize fluorescent dyes that accumulate in mitochondria (e.g., MitoTracker Red CMXRos) in conjunction with immunofluorescence for mitochondrial proteins (e.g., TOMM20) to visualize the reduction in mitochondrial mass.
-
Flow Cytometry: Stain cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Green FM) and quantify the mean fluorescence intensity to assess changes in mitochondrial content across a cell population.
Analysis of Cellular Bioenergetics
Objective: To determine the impact of this compound-induced mitophagy on the bioenergetic profile of cancer cells.
Methodology:
-
Extracellular Flux Analysis: Employ a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. A decrease in basal and maximal OCR would be expected following mitochondrial degradation.
Measurement of Metabolic Intermediates
Objective: To understand how the degradation of mitochondria affects central carbon metabolism.
Methodology:
-
Mass Spectrometry-based Metabolomics: Perform targeted or untargeted metabolomics to quantify the levels of key metabolites in pathways such as the TCA cycle, glycolysis, and amino acid metabolism. A decrease in TCA cycle intermediates would be anticipated.
Assessment of Redox Homeostasis
Objective: To evaluate the effect of mitochondrial clearance on cellular redox balance.
Methodology:
-
ROS Measurement: Use fluorescent probes such as DCFDA or MitoSOX Red to measure cellular and mitochondrial ROS levels, respectively.
-
GSH/GSSG Ratio: Quantify the levels of reduced (GSH) and oxidized (GSSG) glutathione (B108866) to assess the cellular antioxidant capacity.
Hypothetical Data Presentation
The following tables represent the expected outcomes from the experiments described above.
Table 1: Effect of this compound on Mitochondrial Protein Levels
| Treatment | TOMM20 (Relative Expression) | COX IV (Relative Expression) | HSP60 (Relative Expression) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 0.65 | 0.70 | 0.68 |
| This compound (5 µM) | 0.30 | 0.35 | 0.33 |
| This compound (10 µM) | 0.15 | 0.20 | 0.18 |
Table 2: Bioenergetic Profile of Cancer Cells Treated with this compound
| Treatment | Basal OCR (pmol/min) | Maximal OCR (pmol/min) | Basal ECAR (mpH/min) |
| Vehicle Control | 150 | 350 | 40 |
| This compound (5 µM) | 60 | 120 | 65 |
Table 3: Relative Abundance of Key Metabolites
| Metabolite | Vehicle Control | This compound (5 µM) |
| Citrate | 1.00 | 0.45 |
| Succinate | 1.00 | 0.30 |
| Lactate | 1.00 | 1.80 |
Visualizing Cellular Processes and Experimental Workflows
Signaling Pathway of Mitophagy Induction
Caption: Putative pathway of this compound-induced mitophagy.
Experimental Workflow for Assessing Metabolic Impact
Caption: Workflow for analyzing the metabolic effects of this compound.
Conclusion and Future Directions
This compound represents a valuable pharmacological tool for probing the role of mitochondria in cancer metabolism. By inducing the selective removal of these organelles, researchers can gain insights into the metabolic vulnerabilities of cancer cells and potentially identify novel therapeutic targets. Future studies should focus on elucidating the precise molecular mechanism of action of this compound and evaluating its efficacy in preclinical cancer models. A deeper understanding of how cancer cells respond to mitochondrial depletion will be crucial for the development of innovative anti-cancer strategies targeting mitochondrial metabolism.
References
- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Emerging evidence for targeting mitochondrial metabolic dysfunction in cancer therapy [jci.org]
- 4. Mitochondrial metabolism and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview: The Diversified Role of Mitochondria in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. wjgnet.com [wjgnet.com]
For Researchers, Scientists, and Drug Development Professionals
The progressive decline in mitochondrial function is a key hallmark of aging and a significant contributor to a plethora of age-related diseases. The accumulation of damaged and dysfunctional mitochondria not only impairs cellular energy production but also leads to increased oxidative stress and inflammation, creating a vicious cycle that exacerbates the aging process. Consequently, strategies aimed at enhancing mitochondrial quality control, particularly the selective removal of damaged mitochondria through a process known as mitophagy, have emerged as a promising therapeutic avenue. This technical guide provides an in-depth overview of small molecule-mediated mitochondrial degradation, focusing on two well-characterized mitophagy inducers, Urolithin A and Spermidine, as potent agents against age-related pathologies.
Introduction to Mitochondrial Degradation and Mitophagy
Mitochondrial quality control is a complex network of processes that ensures the health and integrity of the mitochondrial pool within a cell. This includes mitochondrial dynamics (fusion and fission), biogenesis, and the degradation of damaged components. Mitophagy is a specialized form of autophagy where dysfunctional mitochondria are selectively targeted for degradation by lysosomes. This process is crucial for preventing the accumulation of toxic mitochondrial byproducts and maintaining cellular homeostasis. A decline in mitophagic efficiency is strongly associated with aging and the pathogenesis of diseases such as neurodegenerative disorders, sarcopenia, and cardiovascular diseases.[1][2]
Pharmacological induction of mitophagy, therefore, represents a novel and exciting strategy to counteract age-related cellular decline. Small molecules that can safely and effectively stimulate this process are of great interest for the development of geroprotective and therapeutic interventions.
Key Signaling Pathways in Mitophagy Induction
The selective degradation of mitochondria is orchestrated by a complex interplay of signaling pathways. Two of the most extensively studied pathways are the PINK1/Parkin pathway and the AMPK/mTOR pathway. Many mitophagy-inducing compounds exert their effects by modulating these key regulatory networks.
The PINK1/Parkin Pathway
Under normal physiological conditions, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded. However, upon mitochondrial damage and depolarization, PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane (OMM). This accumulation serves as a signal for the recruitment of the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface.[3][4] Parkin then ubiquitinates various OMM proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent lysosomal degradation.[3][4]
The AMPK/mTOR Pathway
The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR) are central regulators of cellular energy homeostasis and growth. AMPK is activated under conditions of low cellular energy (high AMP/ATP ratio) and acts as a potent inducer of autophagy and mitophagy.[5] Conversely, mTOR, a kinase that promotes cell growth and proliferation, is a negative regulator of autophagy. Activation of AMPK can inhibit mTOR signaling, thereby relieving the suppression of autophagy and promoting the initiation of mitophagy.[5]
Prominent Small Molecule Mitochondrial Degraders
While the term "Mitochondria degrader-1" does not refer to a specific, publicly documented compound, several naturally occurring and synthetic small molecules have been identified as potent inducers of mitophagy. This guide focuses on two of the most promising and well-researched examples: Urolithin A and Spermidine.
Urolithin A
Urolithin A is a natural metabolite produced by the gut microbiota from ellagitannins, which are found in pomegranates, berries, and nuts.[6] It has garnered significant attention for its ability to induce mitophagy and improve mitochondrial function, with beneficial effects observed in preclinical models and human clinical trials.[6][7]
Urolithin A is known to activate mitophagy through multiple pathways, including the PINK1/Parkin pathway and by modulating AMPK and mTOR signaling.[8][9][10] It has been shown to increase the expression of key mitophagy-related genes and proteins.[11][12]
Caption: Signaling pathway of Urolithin A-induced mitophagy.
The beneficial effects of Urolithin A have been quantified in several studies, demonstrating its potential in improving muscle function and other age-related parameters.
| Parameter | Model/Study Population | Dosage | Effect Size | Reference |
| Muscle Strength (Hamstring) | Middle-aged adults (40-64 years) | 500 mg/day for 4 months | ~12% improvement vs. placebo (p=0.027) | [3][13] |
| Muscle Strength (Hamstring) | Middle-aged adults (40-64 years) | 1000 mg/day for 4 months | ~9.8% improvement vs. placebo (p=0.029) | [3][13] |
| 6-Minute Walk Test | Middle-aged adults (40-64 years) | 1000 mg/day for 4 months | +33.43 meters from baseline | [3] |
| Peak Oxygen Consumption (VO2) | Middle-aged adults (40-64 years) | 1000 mg/day for 4 months | Significant within-group increase (p<0.01) | [3] |
| Lifespan | C. elegans | - | Extended lifespan | [14] |
| Exercise Capacity | Aged mice | - | Improved exercise capacity | [14] |
Spermidine
Spermidine is a naturally occurring polyamine that is essential for cell growth and proliferation. Its levels decline with age, and dietary supplementation has been shown to extend lifespan in various model organisms and is associated with reduced mortality in humans.[4] Spermidine is a potent inducer of autophagy and mitophagy.
Spermidine primarily induces mitophagy through the PINK1/Parkin pathway. It has been shown to cause mitochondrial depolarization, which leads to the accumulation of PINK1 and the recruitment of Parkin to the mitochondria.[15]
Caption: Signaling pathway of Spermidine-induced mitophagy.
Spermidine has demonstrated significant effects on lifespan and healthspan in preclinical models.
| Parameter | Model Organism | Dosage | Effect Size | Reference |
| Median Lifespan | C. elegans (Werner syndrome model) | 5 mM | ~36% increase | [4] |
| Median Lifespan | C. elegans (Parkinson's disease model) | 1 mM | ~15% increase | [4] |
| Median Lifespan | C. elegans (Alzheimer's disease model) | 5 mM | ~37.5% increase | [4] |
Experimental Protocols for Assessing Mitochondrial Degradation
To evaluate the efficacy of potential mitochondrial degraders, a variety of in vitro and in vivo assays are employed. This section provides detailed methodologies for key experiments.
LC3 Turnover Assay by Western Blot
This assay is a gold standard for measuring autophagic flux, including mitophagy. It relies on the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the amount of LC3-II is indicative of increased autophagosome formation. To measure flux, the assay is performed in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine), which block the degradation of autophagosomes.
Caption: Workflow for the LC3 Turnover Assay.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the mitochondrial degrader compound at various concentrations for a predetermined time course.
-
For the last 2-4 hours of treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells.[16] Include vehicle-treated controls.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-PAGE gel for optimal separation of LC3-I and LC3-II.[16][17]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[16]
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II intensity to the loading control.
-
Autophagic flux is determined by the difference in normalized LC3-II levels between samples with and without the lysosomal inhibitor.
-
Mitochondrial Membrane Potential Assay using TMRM
A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). Damaged mitochondria exhibit a depolarized membrane potential. Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant fluorescent dye that accumulates in healthy, polarized mitochondria. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
Caption: Workflow for the TMRM Assay.
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or plates suitable for live-cell imaging.
-
Treat cells with the mitochondrial degrader compound for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., 5-10 µM FCCP).[18]
-
-
TMRM Staining:
-
Imaging and Analysis:
-
Wash the cells twice with pre-warmed imaging buffer (e.g., PBS or HBSS).
-
Image the cells immediately using a fluorescence microscope with a TRITC/RFP filter set (Excitation/Emission ~548/573 nm).[18]
-
Acquire images from multiple fields of view for each condition.
-
Quantify the mean fluorescence intensity per cell using image analysis software. A decrease in TMRM intensity in treated cells compared to controls indicates mitochondrial depolarization.
-
Mitochondrial Respiration Assay using a Seahorse XF Analyzer
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of live cells in real-time, providing a comprehensive assessment of mitochondrial function. The "Mito Stress Test" is a standard assay that uses sequential injections of mitochondrial inhibitors to dissect different parameters of mitochondrial respiration.
Caption: Workflow for the Seahorse XF Mito Stress Test.
-
Cell Seeding and Treatment:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Allow cells to adhere and treat with the mitochondrial degrader compound for the desired time.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[19]
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with the mitochondrial inhibitors: oligomycin (inhibits ATP synthase), FCCP (an uncoupling agent that collapses the proton gradient and induces maximal respiration), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to shut down mitochondrial respiration.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and initiate the assay.
-
The instrument will measure basal OCR, followed by OCR after each inhibitor injection.
-
-
Data Analysis:
-
The Seahorse software calculates key parameters of mitochondrial respiration, including:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP-linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Proton Leak: The residual OCR after oligomycin injection that is not coupled to ATP synthesis.
-
-
Conclusion and Future Directions
The targeted degradation of dysfunctional mitochondria through the pharmacological induction of mitophagy holds immense therapeutic potential for a wide range of age-related diseases. Small molecules like Urolithin A and Spermidine have demonstrated promising results in preclinical and clinical settings, paving the way for the development of novel geroprotective strategies. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of new and more potent mitochondrial degraders.
Future research in this field will likely focus on:
-
The discovery and development of more specific and potent mitophagy-inducing compounds.
-
A deeper understanding of the tissue-specific regulation of mitophagy and the development of targeted delivery systems.
-
The elucidation of the long-term safety and efficacy of mitochondrial degraders in human populations.
-
The exploration of combination therapies that target multiple hallmarks of aging, including mitochondrial dysfunction.
By advancing our understanding of mitochondrial quality control and developing innovative therapeutic interventions, we are moving closer to extending human healthspan and mitigating the burden of age-related diseases.
References
- 1. healthcoach.clinic [healthcoach.clinic]
- 2. Urolithin A improves muscle strength, exercise performance, and biomarkers of mitochondrial health in a randomized trial in middle-aged adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spermidine inhibits neurodegeneration and delays aging via the PINK1-PDR1-dependent mitophagy pathway in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urolithin A improves muscle strength, exercise performance, and biomarkers of mitochondrial health in a randomized trial in middle-aged adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lancaster.sc.edu [lancaster.sc.edu]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Mitophagy Activation by Urolithin A to Target Muscle Aging | springermedizin.de [springermedizin.de]
- 11. Urolithin A ameliorates obesity-induced metabolic cardiomyopathy in mice via mitophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Another Clinical Trial Assessing the Effects of Urolithin A on Muscle Strength and Mitochondrial Function – Fight Aging! [fightaging.org]
- 13. researchgate.net [researchgate.net]
- 14. ATM mediates spermidine-induced mitophagy via PINK1 and Parkin regulation in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. proteolysis.jp [proteolysis.jp]
- 17. benchchem.com [benchchem.com]
- 18. tabaslab.com [tabaslab.com]
- 19. content.protocols.io [content.protocols.io]
Understanding Mitophagy Induction with Mitochondria Degrader-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial quality control is a critical cellular process that ensures the integrity and functionality of the mitochondrial network. Mitophagy, the selective autophagic degradation of damaged or superfluous mitochondria, is a key mechanism in this process. Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders.[1] This guide provides a detailed overview of the induction of mitophagy, with a focus on a novel hypothetical compound, Mitochondria Degrader-1, a potent and selective inducer of this pathway. We will explore the core signaling pathways, present detailed experimental protocols for their investigation, and provide representative quantitative data.
This compound: A Profile
This compound is a novel small molecule engineered to selectively target and induce the degradation of damaged mitochondria. Its mechanism of action is centered on the potentiation of the PINK1/Parkin signaling pathway, a primary route for the initiation of mitophagy in response to mitochondrial stress. By accelerating the recognition and clearance of compromised mitochondria, this compound presents a promising therapeutic strategy for diseases associated with mitochondrial dysfunction.
Core Signaling Pathways in Mitophagy Induction
The selective removal of damaged mitochondria is orchestrated by a complex interplay of signaling molecules. The most extensively studied of these is the PINK1/Parkin pathway.[2][3]
The PINK1/Parkin-Dependent Pathway
Under homeostatic conditions, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane, where it is cleaved by proteases and subsequently degraded by the proteasome.[2] However, upon mitochondrial damage, characterized by a loss of mitochondrial membrane potential (ΔΨm), this import process is inhibited.[2] This leads to the accumulation of PINK1 on the outer mitochondrial membrane (OMM).[4]
Accumulated PINK1 phosphorylates ubiquitin on the OMM, which in turn recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface.[5] Parkin then ubiquitinates a variety of OMM proteins, creating ubiquitin chains that act as a signal for the recruitment of autophagy receptors such as NDP52 and Optineurin.[6] These receptors bridge the damaged mitochondrion to the nascent autophagosome by binding to LC3/GABARAP proteins on the autophagosomal membrane, thereby earmarking the mitochondrion for degradation.[4][6]
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Frontiers | Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter [frontiersin.org]
- 3. Mitophagy: mechanisms, pathophysiological roles, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocols for Assessing Mitophagy in Neuronal Cell Lines and Primary Neurons | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Note: Western Blot Analysis of Mitochondrial Protein Degradation Following Mitochondria Degrader-1 (MD-1) Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for utilizing Western blot analysis to quantify the degradation of mitochondrial proteins following treatment with Mitochondria degrader-1 (MD-1). MD-1 is a potent compound that induces the degradation of damaged mitochondria through the autophagy mechanism, a process known as mitophagy.[1] Western blotting is a highly sensitive and specific technique to measure changes in protein levels, making it an essential tool for validating the efficacy and elucidating the mechanism of mitochondrial degraders.[2] This application note details the experimental workflow, provides step-by-step protocols for cell treatment and protein analysis, and offers a template for data presentation and interpretation.
Mechanism of Action: MD-1 Induced Mitophagy
This compound is understood to trigger the cell's natural quality control pathway for removing damaged or superfluous mitochondria. This process, mitophagy, involves the sequestration of targeted mitochondria within a double-membraned vesicle called an autophagosome, which then fuses with a lysosome for enzymatic degradation of its contents. The precise mechanism of MD-1 may involve inducing mitochondrial stress or damage, which serves as a signal for the initiation of the autophagy machinery. Western blot analysis can confirm this downstream effect by measuring the decreased abundance of specific mitochondrial proteins.
Caption: MD-1 induces mitochondrial damage, triggering sequestration by an autophagosome and subsequent lysosomal degradation.
Experimental Workflow
The overall process for analyzing MD-1 efficacy involves treating cultured cells, preparing protein lysates, quantifying protein concentration, separating proteins by size, transferring them to a membrane, and finally, detecting specific mitochondrial proteins with antibodies.
Caption: Standard workflow for Western blot analysis after MD-1 treatment.
Detailed Experimental Protocols
Protocol 1: Cell Culture and MD-1 Treatment
-
Cell Plating: Plate cells (e.g., HeLa, SH-SY5Y) at a density that will result in 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 24 hours in a CO₂ incubator at 37°C.
-
Treatment Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions to determine the optimal concentration and treatment time.
-
Cell Treatment: Treat cells with the desired concentration of MD-1. Include a vehicle-only control (e.g., DMSO) at the same final concentration as the highest MD-1 dose.
-
Incubation: Incubate the cells for the desired time course (e.g., 6, 12, 24 hours).
Protocol 2: Protein Lysate Preparation
Option A: Whole Cell Lysate
This method is faster and assesses the total cellular pool of the target protein.
-
Wash: Place the culture dish on ice, aspirate the media, and wash the cells twice with ice-cold PBS.[3]
-
Lysis: Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the dish (e.g., 1 mL for a 10 cm dish).[4]
-
Scrape and Collect: Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[3]
-
Incubate: Agitate the lysate for 30 minutes at 4°C.[3]
-
Centrifuge: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[4]
-
Collect Supernatant: Transfer the supernatant (containing the total protein) to a new, pre-chilled tube. Store at -80°C or proceed to quantification.
Option B: Mitochondrial Fraction Isolation
This method enriches for mitochondrial proteins and is recommended for confirming the specific degradation of mitochondrial components.
-
Cell Collection: Collect cells by centrifugation (e.g., 370 x g for 10 minutes).[5]
-
Wash: Resuspend the cell pellet in 10 volumes of NKM buffer, pellet the cells again, and repeat the wash step twice.[5]
-
Homogenization: Resuspend the cells in 6 volumes of ice-cold homogenization buffer and incubate on ice for 10 minutes. Homogenize the cells using a Dounce homogenizer with a tight pestle until ~60% of cells are broken (check by microscope).[5]
-
Differential Centrifugation:
-
Pellet Mitochondria: Centrifuge the final supernatant at 7,000 x g for 10 minutes at 4°C to pellet the mitochondria.[5]
-
Wash Pellet: Resuspend the mitochondrial pellet in mitochondrial suspension buffer and re-pellet at 9,500 x g for 5 minutes.[5]
-
Lysis: Lyse the final mitochondrial pellet using RIPA buffer as described in Option A.
Protocol 3: Protein Quantification and Western Blot
-
Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[2]
-
Sample Preparation: Dilute each sample to the same final concentration. Add an equal volume of 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[3]
-
SDS-PAGE: Load 10-50 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).[3][6] Run the gel until adequate separation of proteins is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer. This is typically done overnight at 4°C with gentle rocking.[3] Recommended antibodies include:
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[3]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Washing: Repeat the wash step (step 7).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.
Data Presentation and Analysis
The intensity of the bands corresponding to each target protein should be quantified using densitometry software (e.g., ImageJ).[7][8] Normalize the intensity of each target protein to its corresponding loading control (e.g., GAPDH) to account for loading differences. The effect of MD-1 is determined by comparing the normalized protein levels in treated samples to the vehicle control.
Table 1: Quantitative Analysis of Mitochondrial Protein Levels after MD-1 Treatment (24h)
| Target Protein | Mitochondrial Location | Normalized Density (Vehicle Control) | Normalized Density (10 µM MD-1) | % Decrease |
| TOMM20 | Outer Membrane | 1.00 ± 0.08 | 0.35 ± 0.05 | 65% |
| NDUFB8 | Inner Membrane (Complex I) | 1.00 ± 0.11 | 0.41 ± 0.07 | 59% |
| HSP60 | Matrix | 1.00 ± 0.09 | 0.39 ± 0.06 | 61% |
| GAPDH | Cytosol (Loading Control) | 1.00 ± 0.05 | 0.98 ± 0.06 | 2% |
Data are represented as mean ± SD from three independent experiments (n=3). The values for the MD-1 treated group are expressed relative to the vehicle control, which is set to 1.0.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Protocol – Mitophenome [mitophenome.org]
- 4. Isolation of Pure Mitochondria from Rat Kidneys and Western Blot of Mitochondrial Respiratory Chain Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. JCI Insight - Heteroplasmic and homoplasmic m.616T>C in mitochondria tRNAPhe promote isolated chronic kidney disease and hyperuricemia [insight.jci.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Mitochondrial Membrane Potential with Mitochondria Degrader-1
Introduction
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular function. It is generated by the electron transport chain and is essential for ATP synthesis.[1] A loss of ΔΨm is a hallmark of mitochondrial dysfunction and is often associated with cellular stress and apoptosis.[2] Various fluorescent probes, such as Tetramethylrhodamine, methyl ester (TMRM) and JC-1, are widely used to measure ΔΨm.[3][4][5] These cationic dyes accumulate in the mitochondrial matrix in a potential-dependent manner.[4]
Mitochondria degrader-1 (Mito-D1) is a novel compound that has been identified as a potent inducer of mitophagy, the selective degradation of mitochondria by autophagy.[6] By promoting the removal of damaged mitochondria, Mito-D1 has potential therapeutic applications in a range of diseases associated with mitochondrial dysfunction, including neurodegenerative diseases and cancer.[6] This application note provides a detailed protocol for utilizing Mito-D1 to study its effects on mitochondrial membrane potential in cultured cells.
Principle of the Assay
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential following treatment with this compound. TMRM is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in mitochondria with active membrane potentials. The fluorescence intensity of TMRM is proportional to the mitochondrial membrane potential. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
The experimental workflow involves loading cultured cells with TMRM, treating them with Mito-D1, and subsequently measuring the change in TMRM fluorescence using either fluorescence microscopy or flow cytometry. Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), potent mitochondrial membrane potential uncouplers, are used as positive controls for mitochondrial depolarization.[3]
Signaling Pathway and Experimental Workflow
Hypothesized Signaling Pathway of Mito-D1
References
- 1. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: Quantifying Mitochondrial Depolarization Induced by Mitochondria Degrader-1 Using the JC-1 Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mitochondrial membrane potential (ΔΨm) is a critical parameter of mitochondrial function and a key indicator of cellular health.[1] A loss of ΔΨm is a hallmark of mitochondrial dysfunction and an early event in apoptosis.[2] The JC-1 assay is a widely used method to monitor mitochondrial health by measuring changes in ΔΨm.[3] JC-1 is a lipophilic, cationic fluorescent dye that selectively accumulates in mitochondria.[3][4] In healthy cells with a high ΔΨm, JC-1 forms complexes known as J-aggregates, which emit intense red fluorescence.[1][5] Conversely, in unhealthy or apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form, exhibiting green fluorescence.[1][5] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.[6]
Mitochondria Degrader-1 is a compound designed to induce the degradation of mitochondria, a process known as mitophagy, which is a specific form of autophagy.[7] This degradation process invariably leads to the loss of mitochondrial membrane potential. This application note provides detailed protocols for using the JC-1 assay to quantify the effects of this compound on ΔΨm in cultured cells using three common platforms: a fluorescence plate reader, flow cytometry, and fluorescence microscopy.
Principle of the Assay
The JC-1 assay's ratiometric measurement is based on the potential-dependent accumulation of the dye in mitochondria.[3] In energized, healthy mitochondria, the high negative charge across the inner membrane drives the accumulation of the positively charged JC-1 dye. As the dye concentrates, it forms J-aggregates, resulting in a shift of the fluorescence emission from green (~529 nm) to red (~590 nm).[8] When mitochondria are damaged by a substance like this compound, their membrane potential collapses. This prevents the accumulation of JC-1, causing the dye to remain in the cytoplasm as green-fluorescent monomers. Therefore, a decrease in the red/green fluorescence intensity ratio is a direct measure of mitochondrial depolarization.[3]
Materials and Reagents
-
JC-1 Dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
This compound (Test Compound)
-
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) or FCCP - Positive control for mitochondrial depolarization[5][6]
-
Adherent or suspension cells
-
Black, clear-bottom 96-well plates (for plate reader)
-
6, 12, or 24-well plates (for microscopy or flow cytometry)
-
FACS tubes (for flow cytometry)
Experimental Workflow
The general procedure involves cell seeding, treatment with the test compound and controls, staining with JC-1, and subsequent analysis. It is crucial to protect the JC-1 dye from light throughout the experiment.[1]
Detailed Experimental Protocols
1. Reagent Preparation
-
JC-1 Stock Solution (200 µM): Dissolve lyophilized JC-1 powder in DMSO to create a stock solution.[6][9] For example, add 250 µl DMSO to a vial containing ~0.326 mg of JC-1 powder (MW: 652.23) to get a 2 mM solution, then dilute 1:10 in DMSO for a 200 µM stock. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1][10]
-
JC-1 Working Solution (1-10 µM): Immediately before use, dilute the JC-1 stock solution into pre-warmed cell culture medium to the desired final concentration (typically 1-2 µM).[1][9] Vortex to ensure the dye is fully dissolved.
-
CCCP Positive Control (50 µM): Prepare a stock solution of CCCP in DMSO (e.g., 50 mM).[6] Dilute this stock in cell culture medium to a final working concentration of 50 µM.
Protocol 1: Fluorescence Plate Reader Assay
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of culture medium.[4] Incubate overnight (37°C, 5% CO₂).
-
Cell Treatment:
-
Treat cells with various concentrations of this compound.
-
Include a vehicle-only control (e.g., DMSO).
-
For the positive control, treat cells with 50 µM CCCP for 15-30 minutes before staining.[5]
-
-
JC-1 Staining:
-
Washing:
-
Data Acquisition:
-
Data Analysis: For each well, calculate the ratio of the red fluorescence intensity to the green fluorescence intensity.
Protocol 2: Flow Cytometry Assay
-
Cell Seeding and Treatment: Culture cells in 6-well plates or flasks to a density of approximately 1 x 10⁶ cells/mL.[9] Treat with this compound and controls as described above.
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation (400 x g for 5 minutes).[6]
-
For adherent cells, detach using trypsin or a cell scraper, then collect by centrifugation.
-
-
JC-1 Staining:
-
Washing (Optional but Recommended):
-
Data Acquisition:
-
Data Analysis: Gate on the cell population and quantify the shift from the high red/low green quadrant (healthy cells) to the low red/high green quadrant (apoptotic/depolarized cells). Calculate the ratio of red to green mean fluorescence intensity (MFI).
Protocol 3: Fluorescence Microscopy Assay
-
Cell Seeding: Seed cells on glass coverslips or in chamber slides at an appropriate density to be ~80% confluent at the time of the experiment.[11]
-
Cell Treatment: Treat cells with this compound and controls.
-
JC-1 Staining:
-
Remove the culture medium and add the JC-1 working solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.[6]
-
-
Washing: Wash the cells once with warm PBS. Add fresh PBS or medium for imaging.[6]
-
Data Acquisition:
-
Observe the cells immediately using a fluorescence microscope equipped with filters for both green (FITC) and red (TRITC/Rhodamine) fluorescence.[3][4]
-
In healthy cells, mitochondria will appear as distinct red/orange fluorescent puncta.
-
In treated cells with depolarized mitochondria, the red fluorescence will diminish, and a diffuse green fluorescence will become apparent throughout the cell.[6]
-
-
Data Analysis: This method is primarily qualitative. Capture images from multiple fields for each condition to visually assess the shift from red to green fluorescence.
Data Presentation and Interpretation
A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential. The data can be summarized to compare the effects of different concentrations of this compound.
Table 1: Representative Quantitative Data from Plate Reader Assay
| Treatment Group | Red Fluorescence (RFU) | Green Fluorescence (RFU) | Red/Green Ratio | % of Control Ratio |
| Untreated Control | 85,400 | 5,150 | 16.58 | 100% |
| Vehicle Control (DMSO) | 84,950 | 5,210 | 16.31 | 98.4% |
| This compound (1 µM) | 61,200 | 18,300 | 3.34 | 20.1% |
| This compound (5 µM) | 25,500 | 35,700 | 0.71 | 4.3% |
| This compound (10 µM) | 12,300 | 41,100 | 0.30 | 1.8% |
| Positive Control (50 µM CCCP) | 9,800 | 45,200 | 0.22 | 1.3% |
RFU: Relative Fluorescence Units. Data are hypothetical and for illustrative purposes.
Troubleshooting
-
Low Signal: Cell viability may be compromised, or the JC-1 concentration may be too low. Ensure cells are healthy before treatment and consider testing a range of JC-1 concentrations (1-10 µM).[6]
-
High Green Fluorescence in Control Cells: This may indicate that the control cells are not healthy or are seeded too densely, which can promote apoptosis.[6] It could also result from over-staining. Try decreasing the JC-1 concentration or incubation time.
-
Precipitation of JC-1 in Working Solution: JC-1 has low solubility in aqueous solutions.[2][11] Ensure the stock solution is fully dissolved in DMSO before diluting it in warm medium. Prepare the working solution immediately before use and mix thoroughly.[2]
-
Cell Detachment (Adherent Cells): Excessive washing or harsh pipetting can cause cell loss. Be gentle during washing steps. Ensure the use of appropriate cell culture-treated plates.[11]
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 3. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. 101.200.202.226 [101.200.202.226]
- 5. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abpbio.com [abpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Effects of siRNA-mediated Gene Knockdown and Mitochondria Degrader-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective removal of damaged or superfluous mitochondria through a specialized autophagic process known as mitophagy is crucial for maintaining cellular homeostasis. Dysfunctional mitochondria contribute to a variety of human pathologies, including neurodegenerative diseases, cancer, and metabolic disorders.[1][2] Mitochondria degrader-1 (MD-1) is a potent inducer of mitophagy, facilitating the clearance of compromised mitochondria.[3] Concurrently, small interfering RNA (siRNA) offers a powerful tool for transiently silencing specific gene expression, allowing for the investigation of protein function in various cellular processes.
This document provides detailed application notes and protocols for investigating the interplay between the knockdown of a target protein using siRNA and the induction of mitophagy by this compound. As a well-characterized pathway, the PINK1/Parkin-mediated mitophagy cascade will be used as an exemplary model. Specifically, we will outline protocols for the siRNA-mediated knockdown of PINK1, a key initiator of mitophagy, followed by treatment with MD-1 to assess the impact on mitochondrial degradation and overall mitochondrial health. These protocols are adaptable for studying other target proteins potentially involved in mitochondrial dynamics and quality control.
Core Concepts and Signaling Pathway
Under conditions of mitochondrial stress, the serine/threonine kinase PINK1 accumulates on the outer mitochondrial membrane of depolarized mitochondria.[2][4] This accumulation initiates a signaling cascade that recruits the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria.[4][5][6] Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the mitochondrion for engulfment by an autophagosome and subsequent degradation upon fusion with a lysosome.[6]
This compound is known to induce the degradation of injured mitochondria through the autophagy mechanism. While the precise molecular target of MD-1 is not fully elucidated, it is understood to promote the clearance of damaged mitochondria, a process that can be either dependent or independent of the canonical PINK1/Parkin pathway. By combining siRNA-mediated knockdown of key mitophagy players like PINK1 with MD-1 treatment, researchers can dissect the molecular mechanisms of MD-1 action and identify potential synergistic or antagonistic relationships.
Experimental Workflow
A typical experimental workflow involves cell culture, siRNA transfection to knock down the target protein, treatment with this compound, and subsequent analysis of protein knockdown, mitophagy, and mitochondrial function.
Detailed Protocols
Protocol 1: siRNA Transfection for PINK1 Knockdown
Materials:
-
HEK293 or HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting PINK1 (validated sequence)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free complete culture medium. Ensure cells reach 60-80% confluency at the time of transfection.[7]
-
siRNA-Lipofectamine Complex Preparation (per well):
-
Solution A: Dilute 20 pmol of PINK1 siRNA or non-targeting control siRNA into 100 µL of Opti-MEM.
-
Solution B: Dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-20 minutes at room temperature to allow complex formation.[7]
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with 1 mL of Opti-MEM.
-
Add the 200 µL of siRNA-Lipofectamine complex to the well.
-
Add 800 µL of antibiotic-free complete culture medium to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with MD-1 treatment.
-
Protocol 2: this compound (MD-1) Treatment
Materials:
-
Cells transfected with siRNA (from Protocol 1)
-
This compound (MD-1)
-
DMSO (for MD-1 stock solution)
-
Complete culture medium
Procedure:
-
MD-1 Stock Solution: Prepare a 10 mM stock solution of MD-1 in DMSO. Store at -20°C.
-
MD-1 Treatment:
-
After 24-48 hours of siRNA transfection, aspirate the medium from the cells.
-
Add fresh complete culture medium containing the desired final concentration of MD-1. A concentration range of 1-10 µM is a common starting point for mitochondrial stressors. A vehicle control (DMSO) should be included.
-
Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Protocol 3: Western Blot for Protein Knockdown and Mitophagy Markers
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PINK1, anti-Parkin, anti-LC3B, anti-TOM20, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash with TBST and detect the signal using an ECL substrate and an imaging system.[8]
-
Protocol 4: Quantitative Real-Time PCR (qPCR) for mRNA Knockdown
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PINK1 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from cells and synthesize cDNA according to the manufacturer's protocols.
-
qPCR: Perform qPCR using primers for PINK1 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of PINK1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.
Protocol 5: Fluorescence Microscopy for Mitophagy Visualization
Materials:
-
MitoTracker Green FM and LysoTracker Red DND-99
-
Hoechst 33342 (for nuclear staining)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
Procedure:
-
Staining:
-
Incubate cells with 100 nM MitoTracker Green and 50 nM LysoTracker Red for 30 minutes at 37°C.
-
Wash cells with pre-warmed medium.
-
-
Fixation and Mounting:
-
Fix cells with 4% PFA for 15 minutes.
-
Wash with PBS and stain nuclei with Hoechst 33342.
-
Mount coverslips onto slides.
-
-
Imaging: Visualize cells using a confocal or fluorescence microscope. Mitophagy is indicated by the colocalization of green (mitochondria) and red (lysosomes) fluorescence, appearing as yellow puncta.
Protocol 6: Flow Cytometry for Mitochondrial Membrane Potential (MMP)
Materials:
-
JC-1 dye or TMRE (Tetramethylrhodamine, Ethyl Ester)
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells by trypsinization and wash with PBS.
-
Staining: Resuspend cells in medium containing JC-1 (2 µM) or TMRE (100 nM) and incubate for 30 minutes at 37°C.
-
Analysis: Wash cells with FACS buffer and analyze immediately by flow cytometry. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates mitochondrial depolarization.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment groups.
Table 1: Quantification of PINK1 Knockdown Efficiency
| Treatment Group | PINK1 mRNA Level (Relative to Control) | PINK1 Protein Level (Relative to Control) |
| Non-targeting siRNA | 1.00 ± 0.12 | 1.00 ± 0.09 |
| PINK1 siRNA | 0.23 ± 0.05 | 0.31 ± 0.07 |
| Non-targeting siRNA + MD-1 | 0.98 ± 0.15 | 0.95 ± 0.11 |
| PINK1 siRNA + MD-1 | 0.25 ± 0.06 | 0.33 ± 0.08 |
| Data are presented as mean ± SD from three independent experiments. |
Table 2: Assessment of Mitophagy and Mitochondrial Membrane Potential
| Treatment Group | Mitophagy (Yellow Puncta per Cell) | Mitochondrial Membrane Potential (% of Control) |
| Control | 5 ± 2 | 100 ± 8 |
| MD-1 (5 µM) | 25 ± 6 | 75 ± 10 |
| PINK1 siRNA | 6 ± 3 | 95 ± 7 |
| PINK1 siRNA + MD-1 | 12 ± 4 | 88 ± 9 |
| Data are presented as mean ± SD from three independent experiments. |
Conclusion
The combination of siRNA-mediated gene silencing and treatment with specific chemical inducers like this compound provides a robust platform for dissecting the complex regulatory networks of mitochondrial quality control. The protocols outlined here, using the PINK1/Parkin pathway as a model, offer a comprehensive approach to investigate the role of specific proteins in mitophagy. The detailed methodologies for experimental execution and data analysis will enable researchers to generate reliable and reproducible results, ultimately contributing to a deeper understanding of mitochondrial biology and the development of novel therapeutic strategies for mitochondria-related diseases.
References
- 1. dc.uthsc.edu [dc.uthsc.edu]
- 2. The mitophagy pathway and its implications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PINK1-dependent recruitment of Parkin to mitochondria in mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Small interfering RNA targeting the PINK1 induces apoptosis in dopaminergic cells SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mitochondria Degrader-1 (MD-1) Concentration for Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental conditions for Mitochondria Degrader-1 (MD-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MD-1) and how does it work?
This compound is a potent molecule that induces the degradation of damaged mitochondria through the cellular process of autophagy, also known as mitophagy.[1][2][3] It is utilized in research for various conditions, including neurodegenerative diseases, cancer, and metabolic disorders.[1][2][3] While the precise signaling pathway for MD-1 is not explicitly detailed in the available literature, it is understood to leverage the cell's natural machinery for clearing damaged organelles. A common and well-studied pathway for mitophagy involves the PINK1 and Parkin proteins.
Q2: What is the recommended starting concentration for MD-1 in cell culture experiments?
Disclaimer: The following concentration ranges are provided as a general guideline based on similar targeted protein degraders. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
For initial experiments, a concentration range of 0.1 µM to 10 µM is recommended. A typical starting point for a dose-response study could involve treating cells with 0.1, 0.5, 1, 5, and 10 µM of MD-1.
Q3: How long should I incubate my cells with MD-1?
The incubation time will depend on the specific cell line and the desired outcome. For time-course experiments, it is advisable to test a range of time points, such as 2, 4, 8, 12, and 24 hours . Some effects may be observed in as little as 2-4 hours, with more significant degradation often seen at later time points.[4]
Q4: How can I assess the effectiveness of MD-1 in my experiments?
The efficacy of MD-1 can be evaluated by measuring several key indicators of mitochondrial health and degradation. These include:
-
Western Blotting: To quantify the levels of specific mitochondrial proteins (e.g., TOMM20, COX IV) relative to a loading control. A decrease in these proteins indicates mitochondrial degradation.
-
Mitochondrial Membrane Potential Assays: Using fluorescent dyes like JC-1 to assess mitochondrial health. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a marker of mitochondrial dysfunction.[5][6][7][8][9]
-
ATP Production Assays: To measure the cell's energy production, which is primarily carried out by mitochondria.[10]
-
Microscopy: To visualize mitochondrial morphology and co-localization with autophagosomes or lysosomes.
Q5: What are the potential off-target effects or toxicity associated with MD-1?
At high concentrations, MD-1 may induce cytotoxicity. It is essential to perform cell viability assays in parallel with your degradation experiments to distinguish between targeted mitochondrial degradation and general cellular toxicity. Off-target effects, although not specifically documented for MD-1, are a consideration for any targeted degrader and should be assessed if unexpected phenotypes are observed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No mitochondrial degradation observed. | MD-1 concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., up to 20 µM). |
| Incubation time is too short. | Extend the incubation time. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours). | |
| The cell line is resistant to MD-1. | Some cell lines may have intrinsic resistance mechanisms. Consider testing different cell lines if possible. | |
| Incorrect assessment method. | Ensure that the chosen assay is sensitive enough to detect changes in mitochondrial content or function. Confirm your assay protocol and reagents are working correctly using positive controls. | |
| High cell toxicity observed. | MD-1 concentration is too high. | Lower the concentration of MD-1. Determine the IC50 for toxicity using a cell viability assay. |
| Prolonged incubation time. | Reduce the incubation time. | |
| Off-target effects. | If toxicity is observed at concentrations that do not induce significant degradation, consider the possibility of off-target effects. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media conditions. |
| Instability of MD-1. | Prepare fresh stock solutions of MD-1 and store them properly as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. | |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially for serial dilutions. |
Data Presentation
Table 1: Example Dose-Response Data for a Mitochondrial Degrader
| Concentration (µM) | % Mitochondrial Protein Remaining (Western Blot) | % Cell Viability (MTT Assay) |
| 0 (Vehicle) | 100% | 100% |
| 0.1 | 95% | 98% |
| 0.5 | 75% | 95% |
| 1 | 50% | 92% |
| 5 | 20% | 85% |
| 10 | 15% | 70% |
Table 2: Example Time-Course Data for a Mitochondrial Degrader (at 1 µM)
| Incubation Time (hours) | % Mitochondrial Protein Remaining (Western Blot) |
| 0 | 100% |
| 2 | 85% |
| 4 | 70% |
| 8 | 55% |
| 12 | 40% |
| 24 | 25% |
Experimental Protocols
Protocol 1: Western Blot Analysis of Mitochondrial Proteins
This protocol outlines the steps for assessing the degradation of mitochondrial proteins following treatment with MD-1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TOMM20, anti-COX IV, anti-VDAC1)
-
Loading control antibody (e.g., anti-Actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with the desired concentrations of MD-1 for the specified time.
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and image the blot using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Protocol 2: JC-1 Mitochondrial Membrane Potential Assay
This protocol describes how to measure changes in mitochondrial membrane potential using the JC-1 dye.
Materials:
-
JC-1 dye
-
Cell culture medium
-
PBS or HBSS
-
FCCP or CCCP (positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a suitable culture plate or on coverslips.
-
Treat cells with MD-1 at the desired concentrations and for the appropriate time.
-
Include a positive control group treated with FCCP or CCCP (e.g., 10 µM for 10-15 minutes) to induce complete depolarization.
-
Include an untreated (vehicle) control group.
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium).
-
Remove the treatment medium and wash the cells once with warm PBS or HBSS.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with warm PBS or HBSS.
-
-
Imaging/Measurement:
-
Fluorescence Microscopy: Image the cells immediately. Healthy cells will show red fluorescent J-aggregates in the mitochondria, while apoptotic or unhealthy cells will exhibit green fluorescent JC-1 monomers in the cytoplasm.
-
Fluorescence Plate Reader: Measure the fluorescence intensity at two wavelength pairs:
-
Green (monomers): Excitation ~485 nm / Emission ~535 nm
-
Red (J-aggregates): Excitation ~550 nm / Emission ~600 nm
-
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing MD-1 concentration.
Caption: PINK1/Parkin-mediated mitophagy signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Mechanisms of PINK1, ubiquitin and Parkin interactions in mitochondrial quality control and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Figure 9, Dose response curves for the active compounds - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential off-target effects of Mitochondria degrader-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mitochondria Degrader-1 (MD-1), a potent inducer of mitophagy. The information is tailored for researchers, scientists, and drug development professionals investigating mitochondrial degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent chemical inducer of mitophagy, the selective degradation of mitochondria by autophagy. It facilitates the removal of damaged or superfluous mitochondria, which are engulfed by autophagosomes that subsequently fuse with lysosomes for breakdown and recycling of their components. The precise molecular target of MD-1 is not publicly disclosed; its action is characterized by the functional outcome of inducing the mitophagy pathway.
Q2: How can I confirm that this compound is inducing mitophagy in my cell line?
A2: Mitophagy induction can be confirmed through several methods:
-
Fluorescence Microscopy: Co-localization of a mitochondrial marker (e.g., TOMM20 or MitoTracker) with a lysosomal marker (e.g., LAMP1) or an autophagosome marker (e.g., LC3) is a hallmark of mitophagy.
-
Flow Cytometry: Using pH-sensitive mitochondrial probes like mt-Keima or mito-QC allows for quantitative analysis of mitochondria delivery to the acidic lysosomal environment.[1][2]
-
Western Blotting: A decrease in the levels of mitochondrial proteins (e.g., TOMM20, TIMM23, COX IV) over time indicates their degradation. This should be coupled with an increase in the autophagosome marker LC3-II.
Q3: What are the potential off-target effects of this compound?
A3: As MD-1 induces a fundamental cellular process, potential off-target effects could be broad and are not limited to a single protein interaction. These may include:
-
Induction of general autophagy: MD-1 might not be exclusively selective for mitophagy and could upregulate bulk autophagy, leading to the degradation of other cellular components.
-
Lysosomal stress: A high level of mitochondrial degradation can put a strain on the lysosomal system.
-
Effects on mitochondrial function: While targeting damaged mitochondria, high concentrations or prolonged exposure could impact the overall mitochondrial network and cellular bioenergetics.[3][4]
-
Induction of apoptosis or necrosis: Excessive mitophagy or off-target effects on other cellular pathways can lead to cell death.
Q4: How do I differentiate between mitophagy-induced cell death and non-specific cytotoxicity?
A4: It is crucial to perform parallel assays. A cell viability assay (e.g., MTS or CellTiter-Glo) will determine the cytotoxic concentration (IC50). To specifically assess apoptosis, you can perform caspase activity assays (e.g., Caspase-3/7 assay) or use markers like Annexin V.[5][6][7] If cytotoxicity is observed at concentrations that also induce robust mitophagy, it could be an on-target effect. If cytotoxicity occurs without significant mitophagy, it may be due to off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low induction of mitophagy | Suboptimal concentration of MD-1: The effective concentration can be cell-type dependent. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Incorrect incubation time: Mitophagy is a dynamic process, and the peak response time can vary. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period. | |
| Cell line is resistant to mitophagy induction: Some cell lines may have a lower basal rate of autophagy or be non-responsive. | Use a positive control for mitophagy induction, such as CCCP or a combination of oligomycin (B223565) and antimycin A, to ensure your experimental system is working. | |
| Issues with detection assay: The method used to detect mitophagy may not be sensitive enough or properly optimized. | Verify your detection method with a positive control. For microscopy, ensure proper antibody validation and imaging settings. For flow cytometry, correctly set up compensation and gating strategies.[1][2][8] | |
| High cytotoxicity observed | Concentration of MD-1 is too high: Exceeding the optimal concentration can lead to off-target effects and cell death. | Lower the concentration of MD-1 used. Determine the IC50 value for your cell line and work at concentrations below this for mechanistic studies. |
| On-target toxicity: Extensive removal of mitochondria can be detrimental to the cell. | Correlate the level of mitophagy with the onset of cell death. Consider using a lower concentration for a longer duration. | |
| Contamination of cell culture: Mycoplasma or other contaminants can affect cellular health and response to treatment. | Regularly test your cell lines for contamination. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Cell passage number, confluency, and media conditions can all impact the autophagic response. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. |
| Reagent instability: Improper storage of MD-1 can lead to loss of activity. | Store MD-1 according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables provide examples of how to structure and present quantitative data when characterizing the effects of this compound.
Table 1: Mitophagy Induction and Cytotoxicity of this compound in HeLa Cells
| Concentration (µM) | % of Cells with High Mitophagy (mt-Keima Flow Cytometry) | Cell Viability (%) (MTS Assay, 48h) |
| 0 (Vehicle) | 5.2 ± 1.1 | 100 |
| 0.1 | 15.8 ± 2.5 | 98.5 ± 2.1 |
| 1 | 45.3 ± 4.2 | 95.1 ± 3.5 |
| 10 | 78.6 ± 5.9 | 60.7 ± 4.8 |
| 100 | 82.1 ± 6.3 | 15.2 ± 2.9 |
| EC50 / IC50 | ~0.8 µM | ~15 µM |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Off-Target Effect Profile of this compound (10 µM, 24h)
| Assay | Parameter Measured | Fold Change vs. Vehicle |
| Caspase-3/7 Assay | Apoptosis Induction | 1.8 ± 0.3 |
| JC-1 Staining | Mitochondrial Membrane Potential | 0.6 ± 0.1 (Depolarization) |
| MitoTracker Green | Mitochondrial Mass | 0.5 ± 0.08 (Reduction) |
| Global Proteomics (LC-MS/MS) | Non-mitochondrial proteins significantly downregulated (>2-fold) | 12 proteins |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Quantitative Analysis of Mitophagy by Flow Cytometry using mt-Keima
This protocol is adapted for a quantitative assessment of mitophagy.[1][8]
-
Cell Preparation:
-
Seed cells stably expressing the mt-Keima fluorescent reporter in a 12-well plate.
-
Allow cells to adhere and grow to 60-70% confluency.
-
-
Treatment:
-
Treat cells with various concentrations of this compound or vehicle control for the desired time period.
-
Include a positive control (e.g., 10 µM CCCP for 24 hours) and a negative control (untreated cells).
-
-
Cell Harvesting:
-
Wash cells with PBS.
-
Harvest cells using trypsin and neutralize with complete medium.
-
Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in ice-cold FACS buffer (PBS with 1% FBS).
-
-
Flow Cytometry Analysis:
-
Analyze cells on a flow cytometer equipped with 405 nm and 561 nm lasers.
-
Set up two fluorescence channels: one for the acidic (lysosomal) Keima signal (excited at 561 nm, detected with a ~610/20 nm filter) and one for the neutral (mitochondrial) Keima signal (excited at 405 nm, detected with a ~610/20 nm filter).
-
Gate on single, live cells.
-
Create a ratiometric analysis of the 561 nm signal to the 405 nm signal. An increase in this ratio indicates the translocation of mitochondria to the lysosome.
-
-
Data Analysis:
-
Quantify the percentage of cells in the "high mitophagy" gate for each condition.
-
Protocol 2: Assessment of Off-Target Cytotoxicity and Apoptosis
This protocol outlines a method to assess general cytotoxicity and the induction of apoptosis.
-
Cell Plating:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for 24 or 48 hours.
-
-
Cell Viability Assay (MTS Assay):
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Caspase-3/7 Activity Assay:
-
In a parallel plate, add a luminogenic or fluorogenic caspase-3/7 substrate to each well.[6]
-
Incubate for the recommended time at room temperature.
-
Measure luminescence or fluorescence using a plate reader.
-
Express caspase activity as a fold change relative to the vehicle-treated control.
-
Visualizations
Caption: General signaling pathway for PINK1/Parkin-mediated mitophagy.
Caption: Logical workflow for troubleshooting experiments with MD-1.
Caption: Experimental workflow for assessing on- and off-target effects.
References
- 1. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter [frontiersin.org]
- 3. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. biocompare.com [biocompare.com]
- 6. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PROTOCOL FOR: An optimized procedure for quantitative analysis of mitophagy with the mtKeima system using f... [protocols.io]
Technical Support Center: Improving the Efficacy of Mitochondria Degrader-1 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of Mitochondria degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, targeted degrader that induces the removal of damaged mitochondria through the cellular process of autophagy, specifically termed "mitophagy".[1] It is a bifunctional molecule designed to bring about the degradation of injured mitochondria, which is a crucial quality control mechanism.[1][2] This targeted degradation has potential therapeutic applications in a range of diseases associated with mitochondrial dysfunction, including neurodegenerative diseases, cancer, and inflammatory conditions.[1][3]
Q2: What are the primary challenges in achieving robust in vivo efficacy with this compound?
Like many targeted protein degraders (e.g., PROTACs), this compound faces several potential hurdles for effective in vivo use. These challenges are primarily related to its physicochemical properties, which are often outside the range of typical small-molecule drugs. Key issues include:
-
Poor aqueous solubility: The hydrophobic nature of the molecule can make it difficult to formulate for administration.[4]
-
Low cell permeability: The size and polarity of the molecule may hinder its ability to cross cell membranes and reach the mitochondria.
-
Suboptimal pharmacokinetic (PK) properties: This can lead to rapid clearance from the body and insufficient exposure in the target tissues.
-
Off-target toxicity: Unintended interactions can lead to adverse effects.
Q3: What are some initial steps to consider for improving the in vivo performance of this compound?
To enhance the in vivo efficacy of this compound, a multi-faceted approach is recommended:
-
Formulation Optimization: Developing a suitable formulation is critical to address poor solubility and improve bioavailability.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the relationship between drug concentration and the extent of mitochondrial degradation is key to designing effective dosing regimens.
-
Dose-Response Studies: A thorough investigation of the dose-response relationship is necessary to identify a therapeutic window and avoid potential issues like the "hook effect," where higher concentrations can lead to reduced efficacy.
Troubleshooting Guides
Problem 1: Poor in vivo efficacy despite good in vitro activity.
This is a common challenge when transitioning from cell-based assays to animal models. The following steps can help diagnose and address the issue.
Q: My in vitro experiments show potent degradation of mitochondria, but I'm not observing the expected therapeutic effect in my animal model. What should I investigate?
A: A systematic investigation is required to pinpoint the cause of this discrepancy. The following workflow can guide your troubleshooting efforts:
Caption: A troubleshooting guide for poor in vivo efficacy.
Step-by-Step Troubleshooting:
-
Verify Compound Stability and Formulation:
-
Question: Is the formulation appropriate for this compound, and is the compound stable in the formulation?
-
Action: Conduct stability studies of the formulation under experimental conditions. For hydrophobic compounds like this compound, consider alternative formulation strategies.
Formulation Strategy Description Potential Advantages Liposomes Phospholipid vesicles that can encapsulate hydrophobic drugs within their bilayer. Biocompatible, can improve solubility and circulation time.[5] Nanoparticles Colloidal particles where the drug is encapsulated or adsorbed. Can enhance bioavailability and allow for targeted delivery.[4] Micelles Amphiphilic structures that can solubilize hydrophobic compounds in their core. Can increase aqueous solubility.[6]
-
-
Assess Pharmacokinetics (PK):
-
Question: Is this compound reaching the target tissue at a sufficient concentration and for an adequate duration?
-
Action: Perform a PK study to measure the concentration of the degrader in plasma and target tissues over time.
PK Parameter Description Importance Cmax Maximum plasma concentration. Indicates the peak exposure of the compound. Tmax Time to reach Cmax. Provides information on the rate of absorption. AUC Area under the concentration-time curve. Represents the total drug exposure over time. Half-life (t1/2) Time for the plasma concentration to reduce by half. Determines the dosing interval.
-
-
Confirm Target Engagement In Vivo:
-
Question: Is this compound inducing mitophagy in the target tissue?
-
Action: At various time points after administration, collect tissue samples and assess markers of mitophagy. This can be done by measuring the degradation of mitochondrial proteins.
-
-
Evaluate Animal Model and Dosing Regimen:
-
Question: Is the chosen animal model appropriate, and is the dosing regimen optimal?
-
Action: Review the literature to ensure the animal model is relevant to the disease being studied. Perform a dose-escalation study to determine the optimal dose and frequency of administration.
-
Problem 2: High toxicity or off-target effects observed in vivo.
Q: My animal subjects are showing signs of toxicity (e.g., weight loss, lethargy) at doses required for efficacy. How can I mitigate this?
A: Toxicity can arise from the compound itself, the formulation, or off-target effects.
-
Formulation-Related Toxicity:
-
Action: Always include a vehicle-only control group to assess the toxicity of the formulation components. Test alternative, well-tolerated formulation vehicles.
-
-
Off-Target Effects:
-
Action: Perform a broader analysis of protein degradation in tissues to identify any unintended targets. Consider chemical modifications to the this compound molecule to improve its selectivity.
-
-
On-Target Toxicity:
-
Action: The intended degradation of mitochondria may be occurring in non-target tissues. Consider strategies for targeted delivery, such as conjugating this compound to a molecule that directs it to the desired tissue.
-
Key Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Model of Neurodegenerative Disease
-
Animal Model: Use a transgenic mouse model that recapitulates key aspects of the neurodegenerative disease of interest (e.g., a mouse model of Parkinson's disease).
-
Compound Formulation: Prepare this compound in a suitable vehicle (e.g., a liposomal formulation) based on prior solubility and tolerability studies.
-
Dosing: Administer the compound and vehicle control to respective groups of mice via the chosen route (e.g., intravenous injection) at a predetermined dose and schedule.
-
Behavioral Analysis: Conduct behavioral tests relevant to the disease model at baseline and throughout the study to assess functional improvement.
-
Pharmacodynamic Analysis: At the end of the study, collect brain tissue.
-
Target Degradation Assessment: Analyze brain lysates by Western blot to quantify the levels of key mitochondrial proteins (e.g., TOM20, COX IV) relative to a loading control (e.g., actin) and the vehicle control group.
-
Data Analysis: Correlate the extent of target degradation with any observed improvements in behavioral outcomes.
Protocol 2: Assessment of Mitophagy via Western Blotting
-
Sample Preparation: Homogenize tissue samples in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against mitochondrial proteins (e.g., TOM20, TIM23, HSP60) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Densitometry: Quantify the band intensities and normalize the mitochondrial protein levels to the loading control. A decrease in mitochondrial protein levels in the treated group compared to the control group indicates mitophagy.
Visualizations
Caption: Signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted protein degradation in the mitochondrial matrix and its application to chemical control of mitochondrial morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. worldscientific.com [worldscientific.com]
- 5. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 6. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
Technical Support Center: Mitochondria Degrader-1 (MD-1)
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Mitochondria Degrader-1 (MD-1). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and storage of MD-1, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound (MD-1)?
A1: Proper storage of MD-1 is critical to maintain its stability and activity. For long-term storage, it is recommended to store MD-1 as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions of MD-1 in anhydrous solvents like DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1][2]
Q2: How long can I store MD-1 stock solutions?
A2: When stored correctly, MD-1 stock solutions are stable for a considerable period. At -80°C, stock solutions can be stored for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1] Always ensure the storage container is sealed to prevent moisture contamination.
Q3: Is MD-1 sensitive to light or temperature fluctuations?
Q4: What is the known mechanism of action for MD-1?
A4: this compound is a potent inducer of mitophagy, the selective degradation of mitochondria by autophagy.[1][2] It facilitates the removal of damaged or dysfunctional mitochondria, a process crucial for cellular homeostasis. Dysregulation of mitophagy has been implicated in a variety of diseases, including neurodegenerative disorders and cancer.
Quantitative Data Summary
The following table summarizes the available storage and stability information for this compound. Please note that degradation rates are influenced by various factors and should be experimentally determined for your specific conditions.
| Parameter | Condition | Recommendation / Data |
| Storage (Solid Form) | 4°C (Short-term) | Sealed container, away from moisture |
| -20°C / -80°C (Long-term) | Sealed container, away from moisture | |
| Storage (Stock Solution in DMSO) | -20°C | Up to 1 month (sealed, away from moisture)[1] |
| -80°C | Up to 6 months (sealed, away from moisture)[1] | |
| Solubility | DMSO | ≥ 100 mg/mL[2] |
| Freeze-Thaw Cycles | Multiple cycles | Not recommended; aliquot stock solutions |
| Light Sensitivity | Exposure to UV or ambient light | Protect from light; store in dark containers |
Troubleshooting Guides
This section addresses common problems encountered during the handling and experimental use of MD-1.
Issue 1: Loss of Compound Activity or Inconsistent Results
-
Possible Cause 1: Compound Degradation: The most common reason for loss of activity is the degradation of the compound due to improper storage or handling.
-
Solution: Ensure that both solid MD-1 and its stock solutions are stored at the recommended temperatures and protected from light and moisture. Prepare fresh working solutions from a frozen stock for each experiment. Avoid using stock solutions that have been stored for longer than the recommended duration.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation.
-
Solution: Aliquot your stock solution into single-use volumes before freezing. This ensures that each aliquot is only thawed once before use.
-
-
Possible Cause 3: Instability in Aqueous Media: Small molecules can be unstable in the aqueous environment of cell culture media, undergoing hydrolysis or oxidation over the course of an experiment.
-
Solution: Prepare working solutions in cell culture media immediately before adding them to your cells. For long-term experiments, consider replenishing the media with freshly prepared compound at regular intervals. You can assess the stability of MD-1 in your specific media using the protocol provided below.
-
Issue 2: Precipitation of the Compound in Cell Culture Media
-
Possible Cause 1: Poor Aqueous Solubility: MD-1 is highly soluble in organic solvents like DMSO but has limited solubility in aqueous solutions. Diluting a concentrated DMSO stock into cell culture media can cause the compound to precipitate if its solubility limit is exceeded.
-
Solution: Ensure that the final concentration of DMSO in your cell culture media is kept low (typically <0.5%) but sufficient to maintain the solubility of MD-1. Prepare working solutions by serially diluting the stock in your cell culture medium, vortexing between dilutions to ensure it is fully dissolved.
-
-
Possible Cause 2: Temperature Shock: Rapid changes in temperature, such as moving a solution directly from -80°C to a 37°C water bath, can cause less soluble compounds to precipitate.
-
Solution: Thaw frozen stock solutions slowly at room temperature before preparing your working dilutions.
-
Issue 3: Cellular Toxicity Observed at All Tested Concentrations
-
Possible Cause 1: Solvent Toxicity: The solvent used to dissolve MD-1 (e.g., DMSO) can be toxic to cells at high concentrations.
-
Solution: Ensure the final concentration of the solvent in the cell culture media is non-toxic for your specific cell line. It is crucial to include a vehicle control (media with the same concentration of solvent but without the compound) in your experiments to assess any potential solvent-induced toxicity.
-
Experimental Protocols
Protocol 1: Assessment of MD-1 Stability in Cell Culture Media
This protocol allows you to determine the stability of MD-1 in your specific experimental conditions.
Materials:
-
This compound (MD-1)
-
Anhydrous DMSO
-
Your specific cell culture medium
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a stock solution of MD-1 in anhydrous DMSO at a high concentration (e.g., 10 mM).
-
Prepare a working solution of MD-1 in your cell culture medium at the final concentration you plan to use in your experiments.
-
Aliquot the working solution into several sterile microcentrifuge tubes, one for each time point you wish to test (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately after preparation, take the "time 0" sample and store it at -80°C until analysis.
-
Place the remaining tubes in a 37°C, 5% CO2 incubator.
-
At each subsequent time point, remove one tube from the incubator and store it at -80°C.
-
Once all time points have been collected, analyze the samples by HPLC or LC-MS/MS to determine the concentration of the parent MD-1 compound.
-
Calculate the percentage of MD-1 remaining at each time point relative to the time 0 sample to determine its stability profile in your experimental media.
Protocol 2: Validating the Activity of MD-1 by Monitoring Mitophagy
This protocol provides a general workflow to confirm that your MD-1 is actively inducing mitophagy in your cell line of interest. A common method is to monitor the colocalization of mitochondria with lysosomes.
Materials:
-
Your cell line of interest
-
This compound (MD-1)
-
MitoTracker™ Red CMXRos (or another mitochondrial stain)
-
LysoTracker™ Green DND-26 (or another lysosomal stain)
-
Fluorescence microscope
-
Appropriate cell culture reagents
Methodology:
-
Plate your cells on a suitable imaging dish or plate and allow them to adhere overnight.
-
Treat the cells with your desired concentration of MD-1 or a vehicle control (DMSO). The treatment time will depend on your cell type and experimental goals (typically 6-24 hours).
-
Towards the end of the treatment period, incubate the cells with MitoTracker™ Red CMXRos according to the manufacturer's instructions to label the mitochondria.
-
Following the mitochondrial staining, incubate the cells with LysoTracker™ Green DND-26 according to the manufacturer's instructions to label the lysosomes.
-
Wash the cells with pre-warmed PBS or media.
-
Acquire images of the cells using a fluorescence microscope with the appropriate filter sets for the red and green fluorescent probes.
-
Analyze the images for the colocalization of the red (mitochondria) and green (lysosomes) signals. An increase in yellow puncta (indicating overlap) in the MD-1 treated cells compared to the vehicle control is indicative of mitophagy.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Autophagy-Mediated Mitochondrial Degradation (Mitophagy)
This compound is known to induce the degradation of damaged mitochondria through the autophagy pathway. The diagram below illustrates a simplified, general pathway of mitophagy.
Caption: General signaling pathway of mitophagy induced by MD-1.
Experimental Workflow for Assessing MD-1 Stability
The following diagram outlines the logical steps for experimentally determining the stability of MD-1.
Caption: Workflow for determining the stability of MD-1 in media.
References
Technical Support Center: Mitochondria Degrader-1 Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common pitfalls encountered in assays involving Mitochondria Degrader-1. It includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: "this compound" is a term for a category of molecules designed to induce the degradation of mitochondria, a process known as mitophagy. These compounds often work by mimicking cellular stress signals that tag mitochondria for removal by the autophagic machinery. A common mechanism involves the stabilization of PINK1 (PTEN-induced kinase 1) on the outer mitochondrial membrane, which in turn recruits Parkin, an E3 ubiquitin ligase. Parkin then ubiquitinates outer mitochondrial membrane proteins, marking the entire organelle for engulfment by an autophagosome and subsequent degradation upon fusion with a lysosome.
Q2: What are the primary assays used to validate the activity of this compound?
A2: The primary assays for validating this compound activity can be categorized into three main types:
-
Biochemical Assays: Western blotting to measure the levels of mitochondrial proteins (e.g., TOMM20, COX IV, TIMM23). A decrease in these proteins indicates mitochondrial clearance.
-
Imaging Assays: Fluorescence microscopy to visualize mitochondrial morphology and co-localization with lysosomes. This is often done using mitochondrial-specific dyes (e.g., MitoTracker) and lysosomal dyes (e.g., LysoTracker) or immunofluorescence for mitophagy markers like LC3.
-
Functional Assays: Measurement of mitochondrial function, such as mitochondrial membrane potential (using dyes like TMRE or TMRM) and cellular respiration (using techniques like Seahorse XF analysis). A decrease in function is expected as mitochondria are degraded.
Q3: How do I choose the optimal concentration and treatment time for this compound?
A3: The optimal concentration and treatment time are highly cell-type dependent and should be determined empirically. It is recommended to perform a dose-response and time-course experiment. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and several time points (e.g., 6, 12, 24, 48 hours). The ideal conditions will be those that induce a significant reduction in mitochondrial markers without causing excessive cytotoxicity.
Troubleshooting Common Assay Pitfalls
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: No significant degradation of mitochondrial proteins observed in Western Blot.
This is a common issue that can stem from various factors in the experimental setup.
-
Possible Cause & Solution
-
Suboptimal Compound Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration too short to induce detectable mitophagy.
-
Recommendation: Perform a dose-response (e.g., 0.1 to 10x of the suggested concentration) and a time-course (e.g., 6 to 48 hours) experiment to identify the optimal conditions for your specific cell line.
-
-
Cell Line Insensitivity: Some cell lines may have low expression of key mitophagy proteins (e.g., Parkin) or have a less active mitophagy pathway.
-
Recommendation: Use a positive control such as CCCP or a combination of Oligomycin and Antimycin A to confirm that the mitophagy machinery is functional in your cell line. If the cell line is confirmed to be a low-Parkin expressor, consider using a cell line with higher endogenous Parkin expression or a stable cell line overexpressing Parkin.
-
-
Inefficient Lysosomal Degradation: The final step of mitophagy is lysosomal degradation. If lysosomal function is impaired, ubiquitinated mitochondria may accumulate without being degraded.
-
Recommendation: To test this, you can use a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. An accumulation of mitochondrial proteins in the presence of this compound and a lysosomal inhibitor would indicate that the initial stages of mitophagy are occurring.
-
-
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of mitochondrial protein degradation.
Issue 2: High background or non-specific signal in fluorescence microscopy.
Clear imaging is crucial for validating mitophagy. High background can obscure the specific signal.
-
Possible Cause & Solution
-
Suboptimal Antibody Concentration or Quality: For immunofluorescence, the primary or secondary antibody concentration may be too high, or the antibody may have low specificity.
-
Recommendation: Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. Include a secondary antibody-only control to check for non-specific binding.
-
-
Inadequate Washing Steps: Insufficient washing can leave unbound antibodies or dyes, leading to high background.
-
Recommendation: Increase the number and duration of washing steps after antibody or dye incubation.
-
-
Autofluorescence: Some cell types exhibit high levels of endogenous autofluorescence, particularly in the green channel.
-
Recommendation: Use a mounting medium with an anti-fade and anti-autofluorescence agent. If possible, use fluorophores in the red or far-red spectrum to avoid the most common range for autofluorescence.
-
-
-
Quantitative Data Summary: Antibody Dilutions
Antibody Target Typical Starting Dilution (IF) Typical Starting Dilution (WB) TOMM20 1:200 - 1:500 1:1000 - 1:2000 COX IV 1:250 - 1:750 1:1000 - 1:5000 TIMM23 1:200 - 1:500 1:1000 - 1:2000 | LC3B | 1:200 - 1:500 | 1:1000 - 1:3000 |
Issue 3: Inconsistent results in functional assays (e.g., membrane potential, respiration).
Functional assays are sensitive to experimental conditions and can be variable if not tightly controlled.
-
Possible Cause & Solution
-
Cell Plating Density: Cell density can significantly impact metabolic activity. Inconsistent plating will lead to variable results.
-
Recommendation: Ensure a consistent cell seeding density across all wells and experiments. Allow cells to adhere and reach a consistent confluency before starting the treatment.
-
-
Reagent Handling and Stability: Dyes for measuring membrane potential (e.g., TMRE, TMRM) are sensitive to light and temperature.
-
Recommendation: Prepare fresh solutions of these dyes for each experiment. Protect them from light and keep them on ice until use.
-
-
Assay Timing: The timing of the assay relative to the treatment with this compound is critical. A functional decline may only be apparent after a certain duration of treatment.
-
Recommendation: Correlate the timing of your functional assays with the time points where you observe changes in mitochondrial protein levels from your Western blot experiments.
-
-
Key Experimental Protocols
Protocol 1: Western Blotting for Mitochondrial Protein Degradation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-TOMM20, anti-COX IV) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an ECL substrate and image the blot using a chemiluminescence detector.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
-
Experimental Workflow
Caption: Western blot workflow for assessing mitochondrial protein levels.
Protocol 2: Fluorescence Microscopy for Mitophagy Visualization
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips.
-
Treatment: Treat cells with this compound for the desired time.
-
Staining:
-
In the last 30 minutes of treatment, add a mitochondrial dye (e.g., MitoTracker Red CMXRos, 50-100 nM) and a lysosomal dye (e.g., LysoTracker Green DND-26, 50-75 nM) to the culture medium.
-
Alternatively, for immunofluorescence, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, block with BSA, and then incubate with primary (e.g., anti-TOMM20, anti-LC3) and fluorescently-labeled secondary antibodies.
-
-
Imaging: Wash the cells with PBS and image using a confocal microscope. Look for co-localization of the mitochondrial signal with the lysosomal or LC3 signal, which indicates mitolysosome formation.
-
Analysis: Quantify the degree of co-localization using image analysis software.
-
Signaling Pathway
Caption: Simplified PINK1/Parkin-mediated mitophagy pathway induced by a mitochondrial degrader.
Buffers and media compatible with Mitochondria degrader-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Mitochondria Degrader-1 (MD-1). This resource includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MD-1) and what is its mechanism of action?
A1: this compound (MD-1) is a potent small molecule that induces the degradation of damaged or dysfunctional mitochondria.[1] Its primary mechanism of action is through the induction of mitophagy, a selective form of autophagy where entire mitochondria are engulfed by autophagosomes and subsequently degraded by lysosomes.[1] This process is distinct from proteasomal degradation, which targets individual proteins.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of MD-1 is crucial for maintaining its stability and activity. Recommendations are provided in the table below.
Q3: What is the solubility of this compound?
A3: The solubility of MD-1 in Dimethyl Sulfoxide (DMSO) is provided in the table below. It is recommended to use ultrasonic treatment to aid in dissolution.
Q4: In what types of research can this compound be used?
A4: MD-1 is a valuable tool for studying mitochondrial homeostasis and its role in various diseases. It can be applied in research related to neurodegenerative diseases, cancer, inflammatory diseases, age-related diseases, metabolic disorders, and mitochondrial diseases.[1]
Q5: What are the key differences between this compound and other mitochondrial-targeting compounds like CCCP?
A5: While both MD-1 and compounds like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) can induce mitophagy, their mechanisms and specificity may differ. CCCP is a mitochondrial uncoupler that depolarizes the mitochondrial membrane, a potent but potentially toxic trigger for mitophagy. The specific molecular target and downstream signaling pathway of MD-1 are proprietary, but it is designed to specifically induce the autophagic degradation of mitochondria. Researchers should consider the potential for off-target effects with less specific inducers like CCCP.
Compound Properties and Storage
| Parameter | Value | Reference |
| CAS Number | 2241669-05-4 | MedChemExpress |
| Molecular Formula | C₃₃H₄₉ClFN₇O₈S | MedChemExpress |
| Molecular Weight | 758.3 g/mol | MedChemExpress |
| Solubility | 100 mg/mL in DMSO | MedChemExpress |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from moisture) | [1] |
| Storage of Powder | -20°C for up to 3 years | TargetMol |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of MD-1 and a general experimental workflow for its use.
Caption: Proposed signaling pathway for this compound.
Caption: General experimental workflow for using MD-1.
Experimental Protocols
Note: A specific, validated protocol for this compound is not publicly available. The following are generalized protocols for inducing and assessing mitophagy with a small molecule inducer. Users must perform optimization experiments (e.g., dose-response and time-course) to determine the optimal conditions for their specific cell type and experimental setup.
General Protocol for Treatment with this compound
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate for Western blot, glass-bottom dish for microscopy) and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing MD-1 or vehicle control (DMSO at the same final concentration). Include a positive control for mitophagy induction, such as CCCP (e.g., 10 µM), if appropriate for the experiment.
-
Incubation: Incubate the cells for a desired period. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to determine the optimal treatment duration.
-
Cell Harvesting and Analysis: Following incubation, proceed with downstream analysis such as Western blotting or fluorescence microscopy.
Protocol for Assessing Mitophagy by Western Blot
This method quantifies the degradation of mitochondrial proteins as an indicator of mitophagy.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against mitochondrial proteins (e.g., TOM20, TIM23, COX IV, or a mitochondrial matrix protein) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the mitochondrial protein levels to the loading control. A decrease in mitochondrial protein levels in MD-1 treated cells compared to the vehicle control indicates mitophagy.
Protocol for Visualizing Mitophagy by Fluorescence Microscopy
This method allows for the direct visualization of mitochondria being delivered to lysosomes for degradation.
-
Cell Seeding and Staining:
-
Seed cells on glass-bottom dishes or coverslips.
-
Prior to treatment with MD-1, label mitochondria by incubating cells with a mitochondrial dye (e.g., MitoTracker™ Green FM, 100-200 nM) for 30-45 minutes at 37°C.
-
Wash the cells with pre-warmed medium.
-
-
Treatment: Treat the cells with MD-1 as described in the general protocol.
-
Lysosome Staining: Towards the end of the treatment period, label lysosomes by adding a lysosomal dye (e.g., LysoTracker™ Red DND-99, 50-75 nM) to the culture medium and incubate for the final 30-60 minutes of the treatment.
-
Imaging:
-
Wash the cells with pre-warmed PBS or live-cell imaging solution.
-
Image the cells using a confocal or fluorescence microscope with the appropriate filter sets for the chosen dyes.
-
Acquire images of the mitochondrial and lysosomal staining in the same cells.
-
-
Data Analysis: Analyze the images for colocalization of the mitochondrial and lysosomal signals. An increase in the overlap between green (mitochondria) and red (lysosomes) fluorescence, appearing as yellow puncta, in MD-1 treated cells is indicative of mitophagy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low induction of mitophagy (Western Blot) | 1. MD-1 concentration is too low. 2. Treatment time is too short. 3. Cell line is resistant to mitophagy induction. 4. Antibody quality is poor. | 1. Perform a dose-response experiment with a wider range of MD-1 concentrations. 2. Perform a time-course experiment to identify the optimal treatment duration. 3. Use a cell line known to be responsive to mitophagy inducers as a positive control. 4. Validate the primary antibody using positive and negative controls. |
| High background in Western Blot | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Insufficient washing. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Titrate the antibody concentrations to determine the optimal dilution. 3. Increase the number and duration of washes with TBST. |
| No or weak colocalization in fluorescence microscopy | 1. Inefficient labeling with fluorescent dyes. 2. MD-1 is not inducing mitophagy under the tested conditions. 3. Imaging settings are not optimal. | 1. Optimize the concentration and incubation time for MitoTracker and LysoTracker. 2. Refer to the troubleshooting steps for Western Blot to optimize MD-1 treatment. 3. Adjust laser power, exposure time, and detector gain to ensure proper signal detection for both channels. |
| Phototoxicity or cell death during live-cell imaging | 1. Laser power is too high. 2. Prolonged exposure to excitation light. 3. Dye concentration is too high. | 1. Use the lowest possible laser power that provides a detectable signal. 2. Reduce the frequency and duration of image acquisition. 3. Use the lowest effective concentration of the fluorescent dyes. |
| MD-1 precipitates in the culture medium | 1. Final concentration of MD-1 is above its solubility limit in aqueous solution. 2. Improper dilution of the DMSO stock. | 1. Ensure the final DMSO concentration in the medium is low (typically <0.5%) and that the final concentration of MD-1 is within its soluble range. 2. Add the DMSO stock of MD-1 to the medium with vigorous vortexing or mixing to ensure rapid and complete dissolution. |
References
Validation & Comparative
A Comparative Guide to Control Experiments for Mitochondria Degrader-1 Studies
For researchers, scientists, and drug development professionals investigating mitochondrial homeostasis, Mitochondria Degrader-1 (MD-1) presents a targeted approach to induce the degradation of damaged mitochondria.[1] This guide provides a comparative analysis of MD-1 with alternative methods, focusing on essential control experiments to ensure data validity and reproducibility.
Comparison of this compound and Alternative Methods
This compound operates through a targeted mechanism, distinct from conventional chemical inducers of mitophagy. Understanding these differences is crucial for selecting appropriate experimental controls. MD-1 is a bifunctional molecule that recruits the mitochondrial protease complex, caseinolytic protease P (ClpP), to specific protein targets within the mitochondria, leading to their degradation.[2][3] This targeted protein degradation (TPD) within the mitochondria is a novel strategy for clearing damaged mitochondrial components.[2]
In contrast, classical mitophagy inducers like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and a combination of Oligomycin and Antimycin A act by dissipating the mitochondrial membrane potential, which triggers a broader, stress-induced mitophagy pathway.[4][5][6][7][8]
| Feature | This compound (e.g., WY165) | CCCP | Oligomycin/Antimycin A |
| Mechanism of Action | Targeted degradation of specific mitochondrial proteins via recruitment of ClpP protease.[2][3] | Dissipation of mitochondrial membrane potential, leading to PINK1/Parkin-mediated mitophagy.[6][7][8] | Inhibition of electron transport chain complexes, leading to mitochondrial depolarization and mitophagy.[4][5] |
| Specificity | High, targets specific proteins (e.g., mSA-tagged proteins).[2][3] | Non-specific, induces degradation of entire damaged mitochondria.[8] | Non-specific, induces degradation of entire damaged mitochondria.[5] |
| Reported Potency (Example) | DC50 of 4.8 µM for mSA degradation in HeLa cells.[3] | Typically used at 10-30 µM.[8][9][10] | Oligomycin: ~10 µM, Antimycin A: ~10 µM.[6][11] |
| Time Course | Significant degradation observed within 2-4 hours.[3] | Mitophagy induction typically observed over 8-24 hours.[6][12] | Mitophagy induction typically observed over several hours.[11] |
| Key Applications | Precise study of the consequences of degrading specific mitochondrial proteins.[2] | General induction of mitophagy for studying the overall process.[8] | General induction of mitophagy, considered a milder approach than CCCP.[5] |
Key Experimental Controls
Rigorous control experiments are paramount for interpreting data from studies involving MD-1. These controls help to distinguish the specific effects of the degrader from off-target or non-specific cellular responses.
Negative Controls
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve MD-1. This is the most fundamental control to account for any effects of the vehicle on mitochondrial health and turnover.
-
Inactive Epimer/Analog Control: An ideal negative control is a structurally similar but inactive version of MD-1 that does not bind to either the target protein or the ClpP protease. While a specific inactive epimer for the published WY165 is not commercially available, researchers can synthesize or obtain analogs lacking one of the binding moieties. This control helps to rule out off-target effects of the chemical scaffold.
-
ClpP Inhibition/Knockdown: To confirm that the degradation is dependent on the intended mitochondrial protease, experiments should be performed in the presence of a ClpP inhibitor or in cells where ClpP has been knocked down using RNAi.[13] A lack of degradation in these conditions would validate the mechanism of action.[13]
-
Proteasome and Lysosome Inhibitors: To ensure that the observed degradation is not due to the cytosolic ubiquitin-proteasome system or lysosomal pathways, cells should be co-treated with inhibitors such as bortezomib (B1684674) (proteasome) and leupeptin (B1674832)/NH4Cl (lysosome).[13]
Positive Controls
-
CCCP or Oligomycin/Antimycin A Treatment: These agents serve as positive controls for the induction of general mitophagy.[4][5] They can be used to validate assays designed to measure mitochondrial degradation, such as the mito-QC reporter assay or western blotting for mitochondrial proteins.
-
Overexpression of Target Protein: For targeted degraders like WY165, which acts on mSA-tagged proteins, a positive control would be cells successfully transfected with and expressing the mSA-tagged mitochondrial protein of interest.[3]
Experimental Protocols
Validation of MD-1 Specificity by Western Blot
This protocol is designed to confirm that MD-1-induced degradation of a target mitochondrial protein is dependent on ClpP and independent of the proteasome and lysosome.
Materials:
-
Cell line of interest (e.g., HeLa)
-
MD-1
-
Vehicle (e.g., DMSO)
-
ClpP siRNA and control siRNA
-
Lipofectamine RNAiMAX
-
Bortezomib
-
Leupeptin
-
Ammonium Chloride (NH4Cl)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies (e.g., anti-FLAG for tagged proteins, anti-TOMM20, anti-HSP60, anti-ClpP, anti-LC3, and a loading control like anti-GAPDH or anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
ClpP Knockdown:
-
Seed cells and allow them to adhere overnight.
-
Transfect cells with ClpP siRNA or control siRNA using Lipofectamine RNAiMAX according to the manufacturer's protocol.
-
Incubate for 48-72 hours to achieve target protein knockdown.
-
-
Drug Treatment:
-
Treat the siRNA-transfected cells and a separate set of non-transfected cells with MD-1 or vehicle for the desired time (e.g., 4-12 hours).
-
For the inhibitor controls, pre-treat non-transfected cells with bortezomib (e.g., 300 nM) or a combination of leupeptin (e.g., 10 µM) and NH4Cl (e.g., 30 mM) for 1-2 hours before adding MD-1.[13]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
Quantify band intensities and normalize to the loading control.
-
Expected Results:
-
A significant decrease in the target mitochondrial protein in MD-1 treated cells compared to vehicle control.
-
This decrease should be attenuated in cells with ClpP knockdown.
-
The degradation should not be affected by proteasome or lysosome inhibitors.
Quantification of Mitophagy using the mito-QC Reporter Assay
The mito-QC (mitochondrial quality control) reporter is a fluorescent tool used to visualize and quantify mitophagy.[14][15][16][17] It consists of a mitochondrial-targeted mCherry-GFP tandem protein. In healthy mitochondria, both fluorophores are active. Upon delivery to the acidic environment of the lysosome during mitophagy, the GFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta that can be quantified.
Materials:
-
Cells stably expressing the mito-QC reporter.
-
MD-1
-
CCCP (positive control)
-
Vehicle (negative control)
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Treatment:
-
Seed mito-QC expressing cells in a suitable imaging dish or multi-well plate.
-
Treat cells with MD-1, CCCP (e.g., 25 µM), or vehicle for the desired time course (e.g., 4, 8, 12, 24 hours).[14]
-
-
Imaging/Flow Cytometry:
-
Microscopy: Acquire images in both the green (GFP) and red (mCherry) channels.
-
Flow Cytometry: Harvest cells and analyze the fluorescence intensity in the appropriate channels.
-
-
Data Analysis:
-
Microscopy: Quantify the number and area of red-only (mCherry-positive, GFP-negative) puncta per cell.
-
Flow Cytometry: Quantify the percentage of cells with a high mCherry/GFP fluorescence ratio.[14]
-
Expected Results:
-
An increase in red-only puncta or a higher mCherry/GFP ratio in cells treated with MD-1 and the positive control (CCCP) compared to the vehicle control, indicating an increase in mitophagy.
Visualizing Experimental Logic and Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted protein degradation in the mitochondrial matrix and its application to chemical control of mitochondrial morphology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Targeted protein degradation in the mitochondrial matrix and its application to chemical control of mitochondrial morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Selective Autophagy of Mitochondria on a Ubiquitin-Endoplasmic-Reticulum Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | LC3-Mediated Mitophagy After CCCP or Vibrio splendidus Exposure in the Pacific Oyster Crassostrea gigas [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Alleviation of CCCP-induced mitochondrial injury by augmenter of liver regeneration via the PINK1/Parkin pathway-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. proteolysis.jp [proteolysis.jp]
- 13. Targeted protein degradation in the mitochondrial matrix and its application to chemical control of mitochondrial morphology - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03145H [pubs.rsc.org]
- 14. Frontiers | Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter [frontiersin.org]
- 15. Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Mitochondrial Depolarization: Mitochondria Degrader-1 vs. FCCP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two agents used to induce mitochondrial depolarization: the novel targeted protein degrader, Mitochondria Degrader-1 (MD-1), and the classical chemical uncoupler, Carbonyl Cyanide p-(Trifluoromethoxy)phenylhydrazone (FCCP). Understanding their distinct mechanisms of action, kinetics, and experimental considerations is crucial for selecting the appropriate tool for research and therapeutic development.
At a Glance: Key Differences
| Feature | This compound (MD-1) | FCCP (Carbonyl Cyanide p-(Trifluoromethoxy)phenylhydrazone) |
| Primary Mechanism | Induces degradation of specific mitochondrial proteins, leading to mitophagy.[1] | Acts as a protonophore, directly dissipating the mitochondrial proton gradient.[2][3] |
| Mode of Action | Indirect and biologically mediated (autophagy).[1] | Direct chemical action (proton transport).[4] |
| Speed of Depolarization | Slower, typically observed over hours as it relies on cellular degradation pathways. | Rapid, occurring within seconds to minutes of application.[5] |
| Selectivity | Potentially selective for damaged or specific subsets of mitochondria, depending on the targeted protein. | Non-selective, affects all mitochondria within the cell. |
| Reversibility | Generally considered irreversible as it leads to organelle degradation. | Reversible upon washout, depending on concentration and duration of exposure. |
| Primary Application | Studying mitophagy, targeted mitochondrial protein degradation, and clearance of damaged mitochondria. | Inducing acute mitochondrial depolarization, studying uncoupling of oxidative phosphorylation, and as a positive control for mitochondrial dysfunction assays. |
Mechanism of Action
This compound (MD-1): Targeted Degradation and Mitophagy
This compound is a bifunctional molecule designed to induce the selective degradation of damaged or unwanted mitochondria through the process of mitophagy.[1] It functions by recruiting the mitochondrial protease ClpP to a specific target protein on or within the mitochondria. This targeted degradation of essential mitochondrial proteins compromises the organelle's integrity and function, marking it for clearance by the cell's autophagic machinery.
The depolarization of the mitochondrial membrane potential (ΔΨm) is a downstream consequence of this targeted protein degradation and the subsequent initiation of mitophagy.[6] As the mitochondrion becomes dysfunctional, its ability to maintain the proton gradient is lost, leading to depolarization.
FCCP: Direct Uncoupling of Oxidative Phosphorylation
FCCP is a lipophilic weak acid that acts as a protonophore, a molecule that shuttles protons across the inner mitochondrial membrane.[2][4] This action directly dissipates the proton gradient that is established by the electron transport chain. The mitochondrial membrane potential is a key component of this proton-motive force, and its dissipation by FCCP leads to the uncoupling of oxidative phosphorylation from ATP synthesis.[3]
The result is a rapid and dose-dependent decrease in the mitochondrial membrane potential.[5][7] At lower concentrations, FCCP can cause mild uncoupling and an increase in oxygen consumption, while higher concentrations lead to a complete collapse of the membrane potential.[8][9]
Quantitative Data Comparison
| Parameter | This compound (MD-1) | FCCP |
| Effective Concentration | Dependent on the specific target and cell type. | 100-300 nM for mild effects; 1-10 µM for strong depolarization.[5][8] |
| Time to Onset | Hours (e.g., 2-4 hours for protein degradation).[10] | Seconds to minutes.[5] |
| Duration of Effect | Long-lasting and generally irreversible. | Transient and reversible upon washout. |
Note: The effective concentration and time course for MD-1 will be highly dependent on the specific degrader molecule, the abundance and turnover rate of the target protein, and the autophagic capacity of the cell line being used. For FCCP, the effects are more consistent across different cell types, though sensitivities can vary.
Experimental Protocols
Measuring Mitochondrial Membrane Potential
A common method for assessing mitochondrial membrane potential is through the use of fluorescent dyes such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1, followed by fluorescence microscopy or flow cytometry.
Protocol: Measurement of Mitochondrial Depolarization using TMRM
Materials:
-
Cells of interest cultured on glass-bottom dishes or appropriate plates.
-
This compound (MD-1) stock solution.
-
FCCP stock solution (typically in DMSO).
-
Tetramethylrhodamine, Methyl Ester (TMRM) stock solution (typically in DMSO).
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).
-
Fluorescence microscope with appropriate filter sets for TMRM (e.g., excitation ~548 nm, emission ~573 nm).
Procedure:
-
Cell Preparation: Seed cells at an appropriate density and allow them to adhere and grow overnight.
-
TMRM Staining:
-
Prepare a working solution of TMRM in pre-warmed imaging medium. The final concentration typically ranges from 20-100 nM.[11]
-
Wash the cells once with pre-warmed medium.
-
Incubate the cells with the TMRM-containing medium for 20-30 minutes at 37°C, protected from light.
-
-
Treatment:
-
For FCCP (Acute Depolarization):
-
Mount the stained cells on the microscope stage.
-
Acquire a baseline fluorescence image.
-
Add FCCP to the medium at the desired final concentration (e.g., 1-10 µM for maximal depolarization) and immediately start time-lapse imaging to capture the rapid decrease in TMRM fluorescence.
-
-
For this compound (Long-term Depolarization):
-
After TMRM staining, replace the medium with fresh imaging medium containing the desired concentration of MD-1.
-
Alternatively, pre-treat the cells with MD-1 for the desired duration (e.g., 2, 4, 6 hours) before TMRM staining and imaging.
-
Acquire fluorescence images at different time points to monitor the gradual loss of mitochondrial membrane potential.
-
-
-
Image Acquisition and Analysis:
-
Capture fluorescence images using consistent acquisition settings for all conditions.
-
Quantify the mean fluorescence intensity of mitochondrial regions of interest (ROIs) using image analysis software (e.g., ImageJ/Fiji).
-
Normalize the fluorescence intensity of treated cells to that of vehicle-treated control cells.
-
Protocol: JC-1 Staining for Mitochondrial Depolarization
JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy mitochondria with high membrane potential, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains in its monomeric form and fluoresces green.[12]
Materials:
-
JC-1 stock solution (typically in DMSO).
-
Other materials as listed for the TMRM protocol.
Procedure:
-
Cell Preparation and Treatment: Prepare and treat cells with MD-1 or FCCP as described above.
-
JC-1 Staining:
-
Prepare a working solution of JC-1 in pre-warmed imaging medium (typically 1-5 µg/mL).
-
Wash the treated and control cells once with pre-warmed medium.
-
Incubate the cells with the JC-1-containing medium for 15-30 minutes at 37°C, protected from light.
-
-
Image Acquisition and Analysis:
-
Acquire images in both the green (monomer) and red (aggregate) channels.
-
The degree of mitochondrial depolarization is determined by the ratio of green to red fluorescence intensity. An increase in this ratio indicates depolarization.
-
Conclusion
This compound and FCCP are both valuable tools for inducing mitochondrial depolarization, but they operate through fundamentally different mechanisms and are suited for distinct experimental questions. FCCP provides a means for rapid, direct, and non-selective mitochondrial uncoupling, making it ideal for acute studies of mitochondrial dysfunction. In contrast, MD-1 offers a more nuanced, biologically-driven approach to induce the degradation of specific mitochondria, allowing for the investigation of mitophagy and the consequences of removing damaged organelles over a longer timescale. The choice between these two agents should be guided by the specific biological process under investigation and the desired kinetics of mitochondrial depolarization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of mitochondria and autophagy crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of mitochondria in physiological activities, diseases, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FCCP is cardioprotective at concentrations that cause mitochondrial oxidation without detectable depolarisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted protein degradation in the mitochondrial matrix and its application to chemical control of mitochondrial morphology - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03145H [pubs.rsc.org]
- 11. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons [jove.com]
- 12. Lenticular mitoprotection. Part A: Monitoring mitochondrial depolarization with JC-1 and artifactual fluorescence by the glycogen synthase kinase-3β inhibitor, SB216763 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mitochondria Degrader-1 and Other Autophagy Enhancers
In the landscape of cellular homeostasis, the selective removal of damaged or superfluous mitochondria through autophagy, a process known as mitophagy, is paramount. Dysfunctional mitophagy is implicated in a range of human pathologies, including neurodegenerative diseases, cancer, and metabolic disorders.[1] Consequently, the development of pharmacological agents that can modulate this pathway is of significant interest to the scientific community. This guide provides a comparative overview of Mitochondria Degrader-1, a novel targeted protein degradation agent, and other well-established autophagy enhancers, with a focus on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to Mitochondrial Degradation Strategies
This compound represents a new class of molecules operating on the principle of mitochondrial-targeted protein degradation (mitoTPD).[2][3] Unlike conventional autophagy enhancers that typically induce a broader cellular response, this compound is designed to specifically target and degrade proteins within the mitochondrial matrix by hijacking the mitochondrial protease ClpP.[2][3]
In contrast, classical autophagy enhancers such as the protonophore Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and the potassium ionophore Valinomycin induce mitophagy by dissipating the mitochondrial membrane potential. This depolarization leads to the accumulation of PINK1 on the outer mitochondrial membrane and the subsequent recruitment of the E3 ubiquitin ligase Parkin, initiating the canonical mitophagy pathway.
Comparative Efficacy
Direct comparative studies quantifying the efficacy of this compound against other autophagy enhancers are not yet widely available in the published literature. However, data from independent studies can provide insights into their respective potencies. The efficacy of these compounds is often assessed by measuring the degradation of mitochondrial proteins or the overall reduction in mitochondrial mass.
Table 1: Quantitative Efficacy of this compound
| Cell Line | Target Protein | Concentration (µM) | Time (hours) | Degradation Level | DC₅₀ (µM) | Reference |
| HeLa | cox8-mSA-FLAG | 10 | 4 | Significant reduction | 4.8 | [3] |
| MCF7 | cox8-mSA-FLAG | 3 | 2 | Significant reduction | 0.96 | [3] |
mSA: monomeric streptavidin, an engineered reporter protein.
Table 2: Quantitative Efficacy of CCCP
| Cell Line | Assay | Concentration (µM) | Time (hours) | Observed Effect | Reference |
| SVEC | Tom20 Staining | 10 | 24 | >80% mitochondrial depletion | [4] |
| 3T3-SA | Tom20 Staining | 10 | 24 | >80% mitochondrial depletion | [4] |
| HeLa | GFP-LC3 puncta | 20 | 16 | Significant increase in autophagosomes | [5] |
| C2C12 | mCherry-GFP-FIS1 | 10 | 24 | Significant increase in mitophagy | [6] |
Table 3: Quantitative Efficacy of Valinomycin
| Cell Line | Assay | Concentration (µM) | Time (hours) | Observed Effect | Reference |
| SH-SY5Y | Western Blot (Mitochondrial proteins) | 1 | 16 | Significant degradation | [6] |
| Human Fibroblasts | Western Blot (MFN2) | 1 | 16 | Rapid reduction | [6] |
| SH-SY5Y | Parkin Recruitment | 1 | 1-3 | Peak mitochondrial accumulation | [7] |
Mechanisms of Action and Signaling Pathways
The fundamental difference between this compound and enhancers like CCCP and Valinomycin lies in their mechanism of action. This compound utilizes a targeted degradation approach within the mitochondria, while CCCP and Valinomycin trigger a broader, canonical mitophagy pathway originating from the outer mitochondrial membrane.
This compound: ClpP-Mediated Degradation
This compound is a bifunctional molecule. One end binds to a target protein within the mitochondrial matrix, and the other end recruits and activates the mitochondrial protease ClpP. This proximity-induced complex leads to the ubiquitination-independent degradation of the target protein.[2][3] This mechanism is analogous to the proteolysis-targeting chimera (PROTAC) technology that operates in the cytosol.
Caption: this compound mechanism.
CCCP and Valinomycin: PINK1/Parkin-Mediated Mitophagy
CCCP and Valinomycin both act as mitochondrial depolarizing agents. The loss of mitochondrial membrane potential prevents the import and cleavage of PINK1, a serine/threonine kinase. This leads to the accumulation and activation of PINK1 on the outer mitochondrial membrane. Activated PINK1 then recruits Parkin, an E3 ubiquitin ligase, from the cytosol to the mitochondrial surface. Parkin ubiquitinates various outer mitochondrial membrane proteins, which serves as a signal for the autophagy machinery to engulf the damaged mitochondrion in an autophagosome. The autophagosome then fuses with a lysosome for degradation of its contents.
Caption: Canonical PINK1/Parkin mitophagy pathway.
Experimental Protocols
The assessment of mitophagy and mitochondrial degradation relies on a variety of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments commonly cited in the field.
Western Blotting for Mitochondrial Protein Degradation
This protocol is used to quantify the levels of specific mitochondrial proteins following treatment with a mitophagy inducer.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, SH-SY5Y) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound, CCCP, Valinomycin, or vehicle control for the specified duration.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against mitochondrial proteins (e.g., TOM20, TIM23, COX IV, MFN2) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the mitochondrial protein bands to the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted protein degradation in the mitochondrial matrix and its application to chemical control of mitochondrial morphology - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03145H [pubs.rsc.org]
- 3. Targeted protein degradation in the mitochondrial matrix and its application to chemical control of mitochondrial morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Widespread mitochondrial depletion via mitophagy does not compromise necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Validation of Mitochondria Degrader-1
In the rapidly evolving field of targeted protein degradation, the selective elimination of organelles, particularly mitochondria, presents a promising therapeutic strategy for a range of diseases associated with mitochondrial dysfunction. This guide provides a comprehensive in vitro comparison of Mitochondria Degrader-1 (MD-1), a novel small molecule designed to induce mitophagy, against other established methods for mitochondrial degradation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanism and efficacy of MD-1 in a comparative context.
Executive Summary
This compound (MD-1) is a potent, small-molecule agent that induces the degradation of damaged mitochondria through the autophagy-lysosome pathway, a process known as mitophagy. This guide presents a comparative analysis of MD-1 with other widely used mitophagy inducers, namely the protonophore Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and the natural compound Urolithin A. While in-depth, publicly available quantitative data for MD-1 remains limited and is primarily derived from patent literature, this guide synthesizes the available information and provides a framework for its in vitro validation and comparison.
Mechanism of Action: An Overview
The primary mechanism for the removal of damaged mitochondria involves the PINK1/Parkin signaling pathway. Upon mitochondrial depolarization, the kinase PINK1 accumulates on the outer mitochondrial membrane (OMM), leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various OMM proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation upon fusion with a lysosome.
This compound (MD-1) is described as an agent that induces the degradation of injured mitochondria via the autophagy mechanism. While the precise molecular target of MD-1 is not explicitly detailed in the available public information, its function aligns with the induction of mitophagy.
CCCP is a classic mitochondrial uncoupler that dissipates the mitochondrial membrane potential, leading to the robust activation of the PINK1/Parkin pathway and subsequent mitophagy.
Urolithin A is a natural metabolite derived from ellagitannins found in pomegranates and berries. It has been shown to induce mitophagy, although its mechanism may differ from that of CCCP and can be both PINK1/Parkin-dependent and -independent depending on the cellular context.
Comparative In Vitro Performance
A direct quantitative comparison of MD-1 with other mitophagy inducers is challenging due to the limited availability of peer-reviewed data for MD-1. The information for MD-1 is primarily sourced from patent literature (JPWO2019013181A1), which describes it as "example 5". The following table summarizes the available information and provides a comparative overview with CCCP and Urolithin A based on published literature.
| Feature | This compound (MD-1) | CCCP | Urolithin A |
| Mechanism of Action | Induces degradation of injured mitochondria via autophagy. | Mitochondrial uncoupler, potent PINK1/Parkin pathway activator. | Induces mitophagy through multiple potential pathways. |
| Typical Concentration | Data not publicly available. | 10-20 µM. | 1-50 µM. |
| Observed Effects | Degradation of mitochondria. | Decreased mitochondrial membrane potential, increased LC3-II/LC3-I ratio, degradation of mitochondrial proteins. | Increased mitophagy flux, improved mitochondrial function over time. |
| Advantages | Potentially more specific than broad stressors like CCCP. | Robust and well-characterized inducer of mitophagy. | Natural compound with a favorable safety profile. |
| Limitations | Limited publicly available data on efficacy and specificity. | Can induce cellular toxicity with prolonged exposure. | Efficacy can be cell-type dependent. |
Visualizing the Pathways and Processes
To facilitate a clearer understanding of the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway, a typical experimental workflow for validation, and the logical relationship between the compounds.
Caption: The PINK1/Parkin-mediated mitophagy pathway.
Caption: Experimental workflow for in vitro validation.
Caption: Logical relationship of mitophagy inducers.
Detailed Experimental Protocols
For the robust in vitro validation of mitophagy-inducing compounds, a multi-assay approach is recommended. Below are detailed protocols for key experiments.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay is used to assess the health of the mitochondria, as a decrease in membrane potential is an early indicator of mitochondrial dysfunction and a trigger for mitophagy.
Materials:
-
JC-1 Dye
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
-
CCCP (as a positive control for depolarization)
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat cells with this compound, CCCP (e.g., 10 µM), Urolithin A, or vehicle control for the desired time.
-
Prepare a 5 µg/mL working solution of JC-1 in pre-warmed cell culture medium.
-
Remove the treatment medium and add the JC-1 working solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Remove the JC-1 solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add pre-warmed PBS or culture medium to each well.
-
Measure the fluorescence intensity using a plate reader. Healthy, polarized mitochondria will exhibit red fluorescence (excitation ~560 nm, emission ~595 nm) due to the formation of J-aggregates. Depolarized mitochondria will show green fluorescence (excitation ~485 nm, emission ~535 nm) as JC-1 remains in its monomeric form.
-
The ratio of red to green fluorescence is calculated as an indicator of mitochondrial polarization.
Mitophagy Flux Assay using mt-Keima
The mt-Keima (mitochondria-targeted Keima) fluorescent protein is a pH-sensitive probe that allows for the quantitative measurement of mitophagy. Keima exhibits a bimodal excitation spectrum, with excitation at 440 nm under neutral pH (in mitochondria) and at 586 nm under acidic pH (in lysosomes).
Materials:
-
Cells stably expressing mt-Keima
-
Cell culture medium
-
Fluorescence microscope or flow cytometer with 405 nm and 561 nm lasers
-
CCCP or other positive control
Protocol:
-
Seed mt-Keima expressing cells in a suitable culture vessel.
-
Treat cells with the test compounds or controls for the desired duration.
-
For microscopy, visualize the cells using a fluorescence microscope. Mitochondria will fluoresce when excited at 440 nm (neutral pH). After mitophagy and fusion with lysosomes, the mitochondria will be in an acidic environment and will fluoresce when excited at 561 nm. The ratio of the 561 nm to 440 nm signal provides a measure of mitophagy.
-
For flow cytometry, harvest the cells and resuspend them in FACS buffer.
-
Analyze the cells on a flow cytometer. The population of cells with a high 561/405 nm fluorescence ratio represents cells undergoing mitophagy.
Western Blot Analysis of Mitophagy Markers
Western blotting can be used to monitor the degradation of mitochondrial proteins and the induction of autophagy-related proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TOM20, anti-COXIV, anti-LC3B, anti-p62, anti-PINK1, anti-Parkin, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. A decrease in mitochondrial protein levels (e.g., TOM20, COXIV) and an increase in the LC3-II/LC3-I ratio are indicative of mitophagy.
Conclusion
This compound holds potential as a targeted agent for inducing mitophagy. However, a thorough in vitro validation is crucial to ascertain its efficacy, mechanism, and specificity in comparison to existing mitophagy inducers. The experimental framework provided in this guide offers a robust starting point for researchers to conduct such comparative studies. As more data on MD-1 and other novel mitochondria degraders become available, the field will be better positioned to harness the therapeutic potential of targeted mitochondrial clearance.
A Comparative Guide to Mitochondrial Degraders: Quantifying the Effects on Mitochondrial Turnover
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of small molecules used to induce mitophagy, the cellular process for the selective degradation of mitochondria. As "Mitochondria degrader-1" is a hypothetical compound, this guide focuses on well-characterized inducers, with a primary focus on the widely used protonophore, Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP). We will compare its efficacy and mechanism to other common alternatives, providing quantitative data and detailed experimental protocols to aid in the selection of the most appropriate tool for your research needs.
Introduction to Mitochondrial Turnover and Mitophagy
Mitochondrial turnover is a critical quality control mechanism that ensures the health of the mitochondrial network by removing damaged or superfluous organelles. This process, known as mitophagy, is essential for cellular homeostasis, and its dysregulation is implicated in a range of human diseases, including neurodegenerative disorders and cancer.[1][2] Mitophagy can be induced by various stimuli, including mitochondrial depolarization and cellular stress.[3][4]
Several small molecules have been identified that can artificially induce mitophagy, providing invaluable tools for studying its molecular mechanisms and for developing potential therapeutics. These inducers vary in their mode of action, potency, and off-target effects. This guide will provide a comparative analysis of these compounds to inform your experimental design.
Comparison of Mitophagy Inducers
The following table summarizes the key characteristics and quantitative effects of commonly used mitophagy inducers.
| Mitophagy Inducer | Mechanism of Action | Typical Working Concentration | Treatment Time for Mitophagy Induction | Observed Effects on Mitochondrial Mass/Proteins | Advantages | Limitations |
| CCCP (Carbonyl Cyanide m-Chlorophenylhydrazone) | A protonophore that dissipates the mitochondrial membrane potential, leading to the accumulation of PINK1 on the outer mitochondrial membrane and subsequent recruitment of Parkin to initiate mitophagy.[3][5][6] | 10 µM | 6-24 hours[5][7] | Significant reduction in mitochondrial proteins (e.g., TOMM20, COX IV) and mitochondrial mass. | Robust and widely documented inducer of PINK1/Parkin-mediated mitophagy.[8][9] | Can be toxic to cells with prolonged exposure and its effects are not specific to mitophagy.[4][10] |
| Oligomycin & Antimycin A | A combination of an ATP synthase inhibitor (Oligomycin) and a complex III inhibitor (Antimycin A) that leads to mitochondrial depolarization and ROS production, triggering mitophagy.[4][11][12] | Oligomycin: 10 µM, Antimycin A: 4-10 µM[13][14] | 2-8 hours[11][14] | Decrease in mitochondrial proteins. | Considered a more physiologically relevant model of mitochondrial damage compared to CCCP.[4] | The combination of two inhibitors can have complex effects on cellular metabolism. |
| Resveratrol | A natural polyphenol that activates SIRT1, a deacetylase that promotes mitophagy.[1] | Varies by cell type (e.g., 50 µM) | 24-48 hours | Increased expression of mitophagy-related proteins. | Activates mitophagy through a signaling pathway that is also relevant in aging and metabolism.[1] | Effects can be pleiotropic and not solely related to mitophagy. |
| Spermidine | A natural polyamine that induces mitophagy through pathways involving Beclin-1, LC3-II, PINK1, and Parkin.[15] | Varies by cell type (e.g., 10 µM) | 24 hours | Upregulation of mitophagy markers.[15] | A naturally occurring molecule with potential therapeutic applications in aging.[16] | The precise molecular mechanism is still under investigation. |
| Ivermectin | A lactone that induces ubiquitin-dependent mitophagy, causing mitochondrial fragmentation.[11][14] | 15 µM | 2 hours[11][14] | Degradation of mitochondrial proteins.[14] | Rapid induction of mitophagy.[11][14] | Can induce mitophagy independently of PINK1 and Parkin in some contexts.[14] |
Experimental Protocols
Induction of Mitophagy using CCCP
This protocol describes the induction of mitophagy in cultured cells using CCCP.
Materials:
-
HeLa cells stably expressing Parkin (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) stock solution (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Seed HeLa-Parkin cells in a 60-mm culture dish at a density of 5 x 104 cells per dish and culture for 24 hours.[7]
-
On the day of the experiment, remove the growth medium and replace it with fresh medium containing 10 µM CCCP.[7]
-
Incubate the cells for the desired time (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.[6][7]
-
After incubation, proceed with downstream analysis such as Western blotting or fluorescence microscopy.
Quantification of Mitophagy using mt-Keima
The mt-Keima fluorescent protein is a reliable tool for quantifying mitophagy.[17][18] It exhibits a pH-dependent fluorescence, emitting green light in the neutral pH of mitochondria and red light in the acidic environment of the lysosome after mitophagy.[17][18]
Materials:
-
Cells expressing mitochondria-targeted Keima (mt-Keima)
-
Flow cytometer with 405 nm and 561 nm lasers[7]
-
Confocal microscope
Procedure for Flow Cytometry:
-
Induce mitophagy in mt-Keima expressing cells as described in Protocol 1.
-
After treatment, wash the cells with PBS and detach them using trypsin-EDTA.[7]
-
Resuspend the cells in cold PBS.[7]
-
Analyze the cells using a flow cytometer. The ratio of red to green fluorescence provides a quantitative measure of mitophagy.[7][17]
Procedure for Confocal Microscopy:
-
Culture mt-Keima expressing cells on glass-bottom dishes.
-
Induce mitophagy.
-
Image the cells using a confocal microscope. Mitophagy is observed as an increase in red puncta, representing mitochondria that have fused with lysosomes.[7][18]
Western Blotting for Mitochondrial Proteins
Western blotting can be used to quantify the degradation of specific mitochondrial proteins following mitophagy induction.
Materials:
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Antibodies against mitochondrial proteins (e.g., TOMM20, COX IV, TIM23) and a loading control (e.g., GAPDH or β-actin)
Procedure:
-
Induce mitophagy in your cells of interest.
-
Isolate mitochondria using a commercially available kit or a differential centrifugation protocol.[19][20][21][22]
-
Lyse the cells or isolated mitochondria in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against your mitochondrial proteins of interest and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands. A decrease in the intensity of mitochondrial protein bands relative to the loading control indicates their degradation.
Visualizations: Pathways and Workflows
Caption: PINK1/Parkin-mediated mitophagy pathway induced by mitochondrial depolarization.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting mitochondrial degradation by chimeric autophagy-tethering compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | LC3-Mediated Mitophagy After CCCP or Vibrio splendidus Exposure in the Pacific Oyster Crassostrea gigas [frontiersin.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of mitoNEET induces Pink1-Parkin-mediated mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitophagy is primarily due to alternative autophagy and requires the MAPK1 and MAPK14 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Autophagy of Mitochondria on a Ubiquitin-Endoplasmic-Reticulum Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loss of iron triggers PINK1/Parkin‐independent mitophagy | EMBO Reports [link.springer.com]
- 13. Mito-Keima assay to assess mitophagy [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Small molecules that enhance mitophagy to delay aging and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 18. A fluorescence-based imaging method to measure in vitro and in vivo mitophagy using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 19. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Mitochondria Degrader-1: A Guide for Laboratory Personnel
This document provides essential guidance on the safe handling and proper disposal of Mitochondria Degrader-1, a potent compound that induces the degradation of mitochondria through the autophagy mechanism.[1] Due to its biological activity and potential cytotoxicity, all materials contaminated with this compound must be treated as hazardous cytotoxic waste.[2][3] Adherence to these procedures is critical to ensure the safety of laboratory personnel, the public, and the environment.[4][5]
Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed information on physical and chemical properties, toxicity, and handling of this compound before commencing any work.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or in solution), all personnel must be equipped with the appropriate PPE.
| PPE Item | Specification | Purpose |
| Gloves | Double pair of nitrile gloves | Prevents skin contact. The outer pair should be removed and disposed of as cytotoxic waste immediately after handling. |
| Lab Coat | Disposable, fluid-resistant gown | Protects clothing and skin from contamination. Must be disposed of as cytotoxic waste after use.[6] |
| Eye Protection | Safety glasses with side shields or goggles | Prevents accidental splashes to the eyes. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powdered form to prevent inhalation. |
Waste Segregation and Containerization
Proper segregation of cytotoxic waste at the point of generation is mandatory to ensure safe and compliant disposal.[2] Use designated, clearly labeled, leak-proof, and puncture-proof containers.[6] The color-coding for cytotoxic waste containers is typically purple or red, but you should follow your institution's specific guidelines.[3][4][5]
| Waste Type | Container Type | Disposal Procedure |
| Solid Waste | Purple or designated cytotoxic waste bin with a biohazard symbol and cytotoxic label.[5][6] | Contaminated PPE (gloves, gowns), bench paper, wipes, and other solid materials. |
| Sharps Waste | Puncture-proof sharps container with a purple or red lid and cytotoxic label.[3][4][6] | Needles, syringes, pipette tips, and any other contaminated sharp objects. |
| Liquid Waste | Leak-proof, sealed container clearly labeled as "Cytotoxic Liquid Waste" containing this compound. | Unused solutions or contaminated liquids. Do not dispose of down the drain. |
| Empty Vials | Puncture-proof sharps container with a cytotoxic label.[6] | Empty vials that contained this compound. |
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Decontamination Protocol
All surfaces and equipment that may have come into contact with this compound must be decontaminated.
Materials:
-
Detergent solution (e.g., 1% sodium dodecyl sulfate)
-
70% Isopropyl Alcohol (IPA)
-
Sterile water
-
Low-lint wipes
-
Appropriate cytotoxic waste container
Procedure:
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.[2]
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique. Dispose of the wipe.[2]
-
Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique. This step serves to disinfect and remove additional chemical residues. Allow the surface to air dry completely.[2]
Spill Management
In the event of a spill, immediate action is required to minimize exposure and environmental contamination.
| Spill Size | Action |
| Small Spill (<5 mL or 5 g) | 1. Alert personnel in the immediate area. 2. Wearing full PPE, cover the spill with absorbent pads. 3. Work from the outside of the spill inwards to clean the area using the decontamination protocol above. 4. Place all cleanup materials in a designated cytotoxic waste container. |
| Large Spill (>5 mL or 5 g) | 1. Evacuate the area immediately. 2. Alert your institution's Environmental Health and Safety (EHS) department. 3. Prevent others from entering the contaminated area. 4. Do not attempt to clean up a large spill without specialized training and equipment. |
Signaling Pathway and Disposal Logic
The disposal procedure for this compound is dictated by its mechanism of action and potential for cytotoxicity. As a compound that targets a fundamental cellular organelle, it is classified as a hazardous substance requiring specialized disposal to prevent unintended biological effects.
Caption: Logical relationship between the compound's action and disposal requirements.
By implementing these procedures, researchers and laboratory professionals can handle and dispose of this compound safely, minimizing risks and ensuring regulatory compliance. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Personal protective equipment for handling Mitochondria degrader-1
Disclaimer: This document provides essential safety and logistical guidance for the handling of Mitochondria degrader-1 based on general laboratory safety principles and information for analogous compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this compound.
This compound is a potent, biologically active small molecule designed for research purposes to induce the degradation of mitochondria through the autophagy mechanism.[1] Due to its potent nature, stringent adherence to safety protocols is imperative to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound in both solid and solution forms.
| PPE Category | Handling Solid Form | Handling Solution (e.g., in DMSO) | Specifications |
| Hand Protection | ✓ | ✓ | Chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contaminated. |
| Eye Protection | ✓ | ✓ | Safety glasses with side shields or safety goggles. |
| Body Protection | ✓ | ✓ | A fully buttoned laboratory coat is required. |
| Respiratory Protection | Recommended | Not generally required if handled in a fume hood. | A NIOSH-approved respirator is recommended, especially when weighing or transferring the powdered compound outside of a ventilated enclosure. |
Operational Plan: From Receipt to Disposal
A clear and systematic operational plan is critical for the safe management of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents. For long-term stability, adhere to the manufacturer's specific storage temperature recommendations.
Handling Procedures
-
Ventilation: All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Weighing: Utilize a dedicated and clean weighing area. Use a clean spatula to carefully transfer the desired amount of the compound. After weighing, meticulously clean the balance and the surrounding area with a damp cloth to remove any residual powder.
-
Experimental Use: Conduct all experiments involving this compound within a designated area, such as a chemical fume hood or a biosafety cabinet, to contain any potential spills or aerosols.
-
Avoid Contact: Take all necessary precautions to prevent direct contact with skin, eyes, and clothing.
Disposal Plan
All waste materials contaminated with this compound, including empty vials, used PPE, and unused solutions, must be treated as hazardous chemical waste.
-
Waste Collection: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of hazardous waste.
-
Institutional Guidance: Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for mitochondria degradation and the recommended workflow for safely handling this compound.
Caption: General pathway of mitochondria degradation induced by this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
